ML 2-14
Description
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Properties
Molecular Formula |
C40H38BrCl2N7O3S |
|---|---|
Molecular Weight |
847.6 g/mol |
IUPAC Name |
N-[4-[4-[5-(4-bromophenyl)-2-(2-chloroacetyl)-3,4-dihydropyrazol-3-yl]phenoxy]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide |
InChI |
InChI=1S/C40H38BrCl2N7O3S/c1-23-24(2)54-40-37(23)38(28-8-14-30(43)15-9-28)45-33(39-47-46-25(3)49(39)40)21-35(51)44-18-4-5-19-53-31-16-10-27(11-17-31)34-20-32(48-50(34)36(52)22-42)26-6-12-29(41)13-7-26/h6-17,33-34H,4-5,18-22H2,1-3H3,(H,44,51)/t33-,34?/m0/s1 |
InChI Key |
KAGPSMVIFNDBGK-CDRRMRQFSA-N |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCOC4=CC=C(C=C4)C5CC(=NN5C(=O)CCl)C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Cl)C |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCOC4=CC=C(C=C4)C5CC(=NN5C(=O)CCl)C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Cl)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of ML2-14, a BRD4-Targeting PROTAC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the PROTAC (Proteolysis Targeting Chimera) ML2-14, focusing on its core mechanism of action, quantitative performance data, and the experimental protocols utilized for its characterization.
Introduction to ML2-14
ML2-14 is a heterobifunctional PROTAC designed to induce the targeted degradation of the Bromodomain-containing protein 4 (BRD4).[1][2][3] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are epigenetic readers that play a crucial role in the regulation of gene transcription.[4][5] Dysregulation of BRD4 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[4][6]
ML2-14 is synthesized by conjugating the BRD4 inhibitor (+)-JQ1 with the covalent E3 ligase ligand EN219 via a C4 alkyl linker.[1][2] EN219 specifically recruits the E3 ubiquitin ligase RNF114.[1][2][7] This unique design allows ML2-14 to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate BRD4.
Core Mechanism of Action
The primary function of ML2-14 is to facilitate the formation of a ternary complex between BRD4 and the E3 ubiquitin ligase RNF114. This proximity, induced by ML2-14, leads to the polyubiquitination of BRD4. The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which subsequently degrades BRD4 into smaller peptides.[8][9]
The catalytic nature of this process allows a single molecule of ML2-14 to induce the degradation of multiple BRD4 proteins, leading to a potent and sustained reduction in BRD4 levels within the cell.[9] This degradation can be reversed by treatment with proteasome inhibitors, such as bortezomib, or E1 activating enzyme inhibitors, like TAK-243 (MLN4924), confirming the dependence on the ubiquitin-proteasome pathway.[2]
Quantitative Performance Data
The efficacy of ML2-14 in degrading BRD4 has been quantitatively assessed in human breast cancer cell lines. The key performance metrics are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Cell Line | Target Protein Isoform | DC50 (nM) | Reference |
| 231MFP Breast Cancer | BRD4 (short isoform) | 14 | [1][2][3] |
| 231MFP Breast Cancer | BRD4 (long isoform) | 36 | [1][2][3] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of ML2-14 Action
Caption: ML2-14 mediates the formation of a ternary complex, leading to BRD4 ubiquitination and proteasomal degradation, subsequently inhibiting downstream oncogenic signaling.
Experimental Workflow for Characterizing ML2-14
Caption: A typical workflow for assessing PROTAC-mediated protein degradation, from cell treatment to quantitative data analysis.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of ML2-14. Specific details may need to be optimized for different cell lines and experimental conditions.
Cell Culture and Treatment
-
Cell Line Maintenance: 231MFP human breast cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
PROTAC Treatment: A stock solution of ML2-14 is prepared in DMSO. On the day of the experiment, the stock solution is diluted to the desired final concentrations in fresh cell culture medium. The cells are treated with varying concentrations of ML2-14 for a specified time course (e.g., 8 hours for dose-response curves). A DMSO-only treated group serves as the vehicle control.
Western Blot Analysis for BRD4 Degradation
-
Cell Lysis: Following treatment, the cell culture medium is aspirated, and the cells are washed with ice-cold phosphate-buffered saline (PBS). Cells are then lysed in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. The cell lysate is collected and cleared by centrifugation.[8]
-
Protein Quantification: The total protein concentration of each lysate is determined using a bicinchoninic acid (BCA) or Bradford protein assay to ensure equal protein loading for electrophoresis.[8]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for BRD4. An antibody against a housekeeping protein (e.g., GAPDH, α-Tubulin, or actin) is used as a loading control.[8][10]
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of BRD4 are normalized to the corresponding loading control. The percentage of degradation is calculated relative to the vehicle-treated control. DC50 values are determined by plotting the percentage of BRD4 remaining against the logarithm of the ML2-14 concentration and fitting the data to a dose-response curve.[10]
Proteasome and E1 Enzyme Inhibition Assays
To confirm the mechanism of degradation, cells can be pre-treated with specific inhibitors before the addition of ML2-14.
-
Proteasome Inhibition: Cells are pre-treated with a proteasome inhibitor (e.g., 10 µM Bortezomib) for 1-2 hours before co-incubation with ML2-14.[2]
-
E1 Enzyme Inhibition: Cells are pre-treated with an E1 ubiquitin-activating enzyme inhibitor (e.g., 1 µM TAK-243/MLN4924) for 1-2 hours prior to the addition of ML2-14.[2]
Western blot analysis is then performed as described above. A rescue of BRD4 degradation in the presence of these inhibitors confirms the involvement of the ubiquitin-proteasome system.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 5. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of BRD4 suppresses the malignancy of breast cancer cells via regulation of Snail - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
In-depth Technical Guide: ML214, a Covalent Inhibitor of the Anti-apoptotic Protein BCL2A1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule probe ML214 (CID 701939), a potent and specific inhibitor of the anti-apoptotic protein B-cell lymphoma 2-related protein A1 (BCL2A1), also known as Bfl-1. Overexpression of BCL2A1 is implicated in the survival of various cancer cells and contributes to resistance to chemotherapy. ML214 serves as a critical tool for investigating the biological functions of BCL2A1 and for the development of novel anti-cancer therapeutics.
Core Target and Mechanism of Action
The primary molecular target of ML214 is the anti-apoptotic protein BCL2A1.[1] BCL2A1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic Bcl-2 family members, including BCL2A1, prevent programmed cell death by sequestering pro-apoptotic "BH3-only" proteins and preventing the activation of the effector proteins BAX and BAK. This inhibition of BAX and BAK prevents the permeabilization of the outer mitochondrial membrane, the release of cytochrome c, and the subsequent activation of caspases that execute apoptosis.
ML214 disrupts the anti-apoptotic function of BCL2A1, leading to the induction of apoptosis in cells that depend on BCL2A1 for survival. Evidence suggests that ML214 contains a reactive functionality and may act as a covalent inhibitor, forming a stable bond with its target protein. This covalent mechanism can lead to a durable inhibition of BCL2A1 function.
Quantitative Data Summary
The biological activity of ML214 has been characterized in various cellular assays. The following tables summarize the key quantitative data for the probe.
Table 1: Potency of ML214 in a Cell-Based Assay
| Assay ID (AID) | Description | Cell Line | Parameter | Value |
| 485290 | Primary HTS assay | Mouse embryonic fibroblasts (MEFs) engineered to overexpress human BCL2A1 and a pro-apoptotic protein (BIM) | EC50 | 2.5 µM |
Table 2: Selectivity of ML214
| Assay ID (AID) | Description | Cell Line | Parameter | Value |
| 485290 | Counterscreen against parental MEF cell line (not overexpressing BCL2A1) | Mouse embryonic fibroblasts (MEFs) | EC50 | > 25 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Primary High-Throughput Screening (HTS) Assay for BCL2A1 Inhibition
Objective: To identify small molecule inhibitors of BCL2A1 that induce apoptosis in a BCL2A1-dependent manner.
Methodology:
-
Cell Line: Mouse embryonic fibroblasts (MEFs) were engineered to co-overexpress human BCL2A1 and the pro-apoptotic BH3-only protein BIM. These cells are "primed" for apoptosis, and their survival is dependent on the function of BCL2A1.
-
Assay Principle: The assay measures the activation of caspases, key executioner enzymes of apoptosis, using a luminogenic substrate. Inhibition of BCL2A1 by a small molecule will unleash the pro-apoptotic activity of BIM, leading to caspase activation and a luminescent signal.
-
Procedure:
-
The engineered MEFs were seeded into 1536-well plates.
-
ML214 and other library compounds were added to the wells at various concentrations.
-
The plates were incubated for a defined period to allow for compound activity.
-
A luminogenic caspase-3/7 substrate (Caspase-Glo® 3/7 Assay, Promega) was added to each well.
-
Luminescence, which is proportional to caspase activity, was measured using a plate reader.
-
-
Data Analysis: The half-maximal effective concentration (EC50) was calculated from the dose-response curves of luminescence versus compound concentration.
Cytochrome c Release Assay
Objective: To determine if ML214 induces the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway.
Methodology:
-
Cell Treatment: CHL-1 human cancer cells, which express BCL2A1, were treated with ML214 at various concentrations for a specified time.
-
Cell Fractionation: After treatment, the cells were harvested and subjected to a digitonin-based subcellular fractionation protocol to separate the cytosolic fraction from the mitochondrial fraction.
-
Detection: The amount of cytochrome c in the cytosolic fraction was quantified using an enzyme-linked immunosorbent assay (ELISA) specific for cytochrome c.
-
Data Analysis: The percentage of cytochrome c release was calculated relative to a positive control (e.g., treatment with a known inducer of apoptosis like tBid).
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the BCL2A1-mediated anti-apoptotic signaling pathway and the experimental workflow for identifying BCL2A1 inhibitors.
Caption: BCL2A1 anti-apoptotic signaling pathway and inhibition by ML214.
Caption: High-throughput screening workflow for the identification of BCL2A1 inhibitors.
References
The Discovery and Development of ML 2-14: A Technical Guide to a Covalent BRD4 Degrader
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of ML 2-14, a potent and selective covalent degrader of the bromodomain and extra-terminal domain (BET) protein BRD4. This document details the quantitative data supporting its activity, in-depth experimental protocols for its characterization, and visualizations of the key pathways and workflows involved in its development and function.
Introduction to this compound
This compound is a heterobifunctional degrader, also known as a PROteolysis TArgeting Chimera (PROTAC), designed to specifically target BRD4 for degradation. It is composed of three key components:
-
JQ-1: A well-characterized small molecule inhibitor that binds to the bromodomains of BET proteins, including BRD4.
-
A C4 alkyl linker: A flexible chain that connects the two active moieties of the degrader.
-
EN219: A covalent ligand that recruits the E3 ubiquitin ligase RNF114.[1]
By simultaneously binding to BRD4 via the JQ-1 moiety and RNF114 via the EN219 moiety, this compound induces the formation of a ternary complex. This proximity facilitates the RNF114-mediated ubiquitination of BRD4, marking it for degradation by the proteasome.
Quantitative Data Summary
The efficacy of this compound in degrading BRD4 has been quantitatively assessed in various studies. The following tables summarize the key data.
| Parameter | BRD4 Long Isoform | BRD4 Short Isoform | Cell Line | Reference |
| DC50 | 36 nM | 14 nM | 231MFP | [2] |
| Treatment Time | 8 hours | 8 hours | 231MFP | [2] |
Table 1: In Vitro Degradation Efficacy of this compound
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the key experimental workflows for its characterization.
Caption: Mechanism of action of this compound BRD4 degrader.
Caption: Western blot workflow for assessing BRD4 degradation.
Caption: TMT-based quantitative proteomics workflow.
Detailed Experimental Protocols
Cell Culture and Treatments
-
Cell Lines:
-
231MFP human breast cancer cells.
-
HAP1 RNF114 wild-type (WT) and knockout (KO) cells.
-
-
Culture Conditions:
-
231MFP cells are cultured in L-15 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 0% CO2 incubator.
-
HAP1 cells are grown in Iscove's Modified Dulbecco's Medium (IMDM) with 10% FBS and penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
-
Treatment with this compound:
-
Prepare a 1000x stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to the desired final concentration (e.g., 1 nM to 1 µM).
-
Treat cells for the specified duration (e.g., 8 hours for DC50 determination).
-
-
Inhibitor Treatments:
-
For proteasome inhibition, pre-treat cells with 1 µM bortezomib for 30 minutes before adding this compound.
-
For E1 enzyme inhibition, pre-treat cells with 10 µM TAK-243 for 30 minutes prior to this compound treatment.
-
Western Blotting for BRD4 Degradation
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 (e.g., rabbit anti-BRD4, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imager or X-ray film.
-
Perform densitometry analysis using software like ImageJ to quantify band intensities. Normalize BRD4 levels to a loading control (e.g., β-actin or GAPDH).
-
TMT-Based Quantitative Proteomics
This protocol is adapted from Spradlin et al., 2019.[3]
-
Sample Preparation:
-
Treat 231MFP cells with DMSO (vehicle) or this compound (e.g., 100 nM) for 8 hours in biological triplicate.
-
Lyse cells and digest proteins into peptides using a standard protocol (e.g., FASP).
-
-
TMT Labeling:
-
Label the resulting peptide mixtures with the appropriate TMT10plex or TMTpro reagents according to the manufacturer's instructions.
-
-
Sample Pooling and Fractionation:
-
Combine the labeled peptide samples in equal amounts.
-
Fractionate the pooled sample using basic reversed-phase liquid chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos).
-
Use a synchronous precursor selection (SPS)-based MS3 method for accurate TMT reporter ion quantification.
-
-
Data Analysis:
-
Search the raw data against a human protein database using a search engine like Sequest or Mascot.
-
Identify and quantify proteins using software such as Proteome Discoverer.
-
Perform statistical analysis to identify proteins with significant changes in abundance between the this compound and DMSO-treated groups. A greater than 2-fold change with a p-value < 0.05 is typically considered significant.[2]
-
Synthesis of this compound
The synthesis of this compound involves the conjugation of the BRD4 inhibitor JQ-1 to the RNF114 ligand EN219 via a C4 alkyl linker. This is typically achieved through standard amide bond formation or other cross-linking chemistries. A general synthetic strategy is outlined below.
References
An In-depth Technical Guide to the ML 2-14 Chemical Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML 2-14 is a pioneering chemical probe in the field of targeted protein degradation. It is a heterobifunctional molecule, specifically a Proteolysis Targeting Chimera (PROTAC), designed to selectively induce the degradation of the Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader protein and a well-validated therapeutic target in various cancers and inflammatory diseases. This technical guide provides a comprehensive overview of the structure, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for its characterization are also provided to facilitate its use and further research in the scientific community.
Core Structure and Components
This compound is a synthetic molecule meticulously designed to engage both the target protein and the cellular degradation machinery. Its structure is modular, comprising three distinct chemical entities connected by a linker.[1]
-
Target Protein Ligand: The BRD4-binding motif of this compound is derived from (+)-JQ1 , a potent and well-characterized inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, with high affinity for BRD4.[1]
-
E3 Ubiquitin Ligase Ligand: this compound incorporates EN219 , a covalent ligand that specifically recruits the RNF114 E3 ubiquitin ligase.[1][2][3]
-
Linker: A C4 alkyl chain serves as the linker, connecting the JQ1 and EN219 moieties. The length and composition of the linker are critical for optimizing the formation of a productive ternary complex between BRD4 and RNF114.[1]
The rational design of this compound, combining a high-affinity binder for the target protein with a specific E3 ligase recruiter, exemplifies the power of PROTAC technology for targeted therapeutic intervention.
Mechanism of Action: Targeted Protein Degradation
This compound functions by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound, due to its bifunctional nature, simultaneously binds to BRD4 and the RNF114 E3 ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: Within this complex, RNF114, acting as the E3 ligase, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BRD4 protein.
-
Proteasomal Degradation: The poly-ubiquitinated BRD4 is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically degrades BRD4 into small peptides.
-
Recycling of this compound: After inducing the degradation of a BRD4 molecule, this compound is released and can engage in another cycle of binding and degradation, acting in a catalytic manner.
This targeted degradation mechanism offers a significant advantage over traditional inhibition, as it leads to the complete removal of the target protein from the cell, thereby abrogating all of its functions, including scaffolding and enzymatic activities. The catalytic nature of PROTACs like this compound allows for sustained protein knockdown at sub-stoichiometric concentrations.
Quantitative Data
The efficacy of this compound in inducing the degradation of BRD4 has been quantitatively assessed. The following table summarizes the key degradation parameters.
| Parameter | Cell Line | BRD4 Isoform | Value | Reference |
| DC50 | 231MFP (Breast Cancer) | Long | 36 nM | [4] |
| DC50 | 231MFP (Breast Cancer) | Short | 14 nM | [4] |
| IC50 (EN219) | RNF114 | N/A | 470 nM | [2][5] |
-
DC50 (Degradation Concentration 50%): The concentration of the compound required to induce 50% degradation of the target protein.
-
IC50 (Inhibitory Concentration 50%): The concentration of the EN219 ligand required to inhibit 50% of the RNF114 activity.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Cell Culture of MDA-MB-231 Cells
MDA-MB-231, a human breast adenocarcinoma cell line, is a suitable model for evaluating the activity of this compound.
-
Media and Reagents:
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
0.25% Trypsin-EDTA.
-
Phosphate-Buffered Saline (PBS).
-
-
Culture Conditions:
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Media is changed every 2-3 days.
-
-
Sub-culturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired density.
-
Western Blotting for BRD4 Degradation
Western blotting is the standard method to quantify the levels of BRD4 protein following treatment with this compound.
-
Cell Treatment:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control.
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour.
-
Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein, such as GAPDH or β-actin.
-
Quantify the band intensities to determine the percentage of BRD4 degradation relative to the vehicle control.
-
Synthesis of this compound
The synthesis of this compound involves the coupling of its three core components. A plausible synthetic route is outlined below, based on common methods for PROTAC synthesis.
-
Synthesis of the JQ1-linker intermediate:
-
Start with a derivative of (+)-JQ1 containing a reactive functional group, such as a carboxylic acid or an amine, at a solvent-exposed position that does not interfere with its binding to BRD4.
-
React the JQ1 derivative with a bifunctional C4 alkyl linker that has complementary reactive groups (e.g., an amine and a protected alkyne). This can be achieved through standard amide bond formation reactions using coupling reagents like HATU or EDC/HOBt.
-
-
Synthesis of the EN219-linker intermediate:
-
Synthesize the EN219 E3 ligase ligand.
-
Introduce a linker with a complementary reactive group (e.g., an azide if the JQ1-linker has an alkyne) to the EN219 molecule.
-
-
Final Assembly via Click Chemistry:
-
Deprotect the terminal functional group on the JQ1-linker intermediate.
-
Couple the JQ1-linker and EN219-linker fragments using a highly efficient and orthogonal reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
-
-
Purification:
-
Purify the final this compound compound using chromatographic techniques such as flash column chromatography or preparative HPLC.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound leading to BRD4 degradation.
Experimental Workflow
Caption: Step-by-step workflow for Western Blot analysis.
References
- 1. Chemoproteomics-enabled discovery of covalent RNF114-based degraders that mimic natural product function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
ML2-14 as an RNF114 E3 Ligase Recruiter: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." This is often achieved using heterobifunctional molecules, or Proteolysis Targeting Chimeras (PROTACs), which co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A critical component of any PROTAC is its E3 ligase recruiter. This technical guide provides a comprehensive overview of ML2-14, a synthetic, covalent recruiter of the E3 ubiquitin ligase RNF114.
ML2-14 was developed as a mimic of the natural product nimbolide and functions by covalently binding to a specific cysteine residue (C8) on RNF114.[1][2][3] This recruitment of RNF114 has been successfully leveraged to induce the degradation of therapeutically relevant targets, including the bromodomain and extra-terminal domain (BET) protein BRD4 and the fusion oncogene BCR-ABL.[3][4] This document details the discovery, mechanism of action, and experimental validation of ML2-14, providing structured data, detailed experimental protocols, and visual diagrams to serve as a technical resource for researchers in the field of targeted protein degradation.
The E3 Ligase RNF114: A Target for TPD
RING Finger Protein 114 (RNF114) is an E3 ubiquitin ligase involved in a multitude of cellular processes, including cell cycle regulation, apoptosis, and immune responses.[5][6][7] It exerts its function by catalyzing the ubiquitination of various substrate proteins, marking them for proteasomal degradation or altering their function.
2.1 Key Substrates and Signaling Pathways
RNF114 has been shown to ubiquitinate a range of substrates, implicating it in several key signaling pathways:
-
NF-κB Signaling: RNF114 can act as a negative regulator of NF-κB-dependent transcription by promoting the ubiquitination and stabilization of the NF-κB inhibitor TNFAIP3 (A20).[5][7] It may also promote the ubiquitination of TRAF6.[7] In other contexts, RNF114-mediated degradation of TAB1 has been shown to activate the NF-κB pathway.[2][6]
-
Cell Cycle Control: RNF114 ubiquitinates the CDK inhibitor CDKN1A (p21), leading to its degradation and promoting the G1-to-S phase transition.[7][8]
-
Innate Immunity: RNF114 can inhibit cellular responses to double-stranded RNA and subsequent interferon production by targeting the MAVS protein for proteasomal degradation.[5]
-
DNA Damage Response (DDR): RNF114 is recruited to sites of DNA damage in a PARP1-dependent manner, where it is thought to play a role in the ubiquitination of PARylated proteins.[5][9]
The following diagram illustrates some of the key signaling interactions of RNF114.
Caption: RNF114 signaling interactions in key cellular pathways.
ML2-14: A Covalent RNF114 Recruiter
ML2-14 is a PROTAC that covalently recruits RNF114 to degrade target proteins.[3] It was developed through a chemoproteomics approach aimed at identifying synthetic small molecules that mimic the function of the natural product nimbolide, a known covalent binder of RNF114.[1][3]
3.1 Structure and Mechanism of Action
ML2-14 is a heterobifunctional molecule composed of three key components:
-
EN219: A chloroacetamide-containing electrophile that serves as the covalent warhead for RNF114.
-
JQ1: A well-characterized inhibitor of the BET family of bromodomain proteins, which serves as the ligand for the target protein BRD4.
-
C4 Alkyl Linker: A four-carbon alkyl chain that tethers EN219 and JQ1.[2]
The mechanism of action of ML2-14 involves the formation of a ternary complex between RNF114, ML2-14, and the target protein (e.g., BRD4). The chloroacetamide moiety of EN219 forms a covalent bond with Cysteine 8 (C8) of RNF114.[2] This induced proximity leads to the RNF114-mediated polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: Mechanism of action of ML2-14 in mediating BRD4 degradation.
Quantitative Data
The efficacy of ML2-14 as a degrader has been quantified in cellular assays. The following table summarizes the key performance metrics for the degradation of BRD4 in 231MFP breast cancer cells.
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| ML2-14 | BRD4 (long isoform) | 231MFP | 36 | >90 | 8 | [2][8] |
| ML2-14 | BRD4 (short isoform) | 231MFP | 14 | >90 | 8 | [2][8] |
-
DC50: The concentration of the degrader required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize ML2-14 as an RNF114 recruiter.
5.1 Gel-Based Activity-Based Protein Profiling (ABPP)
This technique is used to identify covalent ligands for enzymes in a complex proteome.
References
- 1. E3-ligase RNF114 is able to specifically detect Ubiquitinated ADPribose and extend it with K11-Ub chains in response to DNA damage - Cell & Chemical Biology [ccb.lumc.nl]
- 2. The E3 ubiquitin ligase RNF114 and TAB1 degradation are required for maternal‐to‐zygotic transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
- 8. genecards.org [genecards.org]
- 9. RNF114, a RING E3 ligase that reads and extends the hybrid ADP-ribose-ubiquitin signal - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ML 2-14 PROTAC Core: EN219 and JQ1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the Proteolysis Targeting Chimera (PROTAC) ML 2-14, focusing on its core components: the E3 ligase recruiter EN219 and the BET bromodomain inhibitor JQ1. This document details their mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for their study, and visualizes the critical signaling pathways and experimental workflows.
Introduction to the Components
This compound is a heterobifunctional PROTAC designed to induce the targeted degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in various cancers. It achieves this by linking JQ1, a potent BRD4 inhibitor, to EN219, a covalent ligand for the E3 ubiquitin ligase RNF114, via a C4 alkyl linker.[1][2] This tripartite molecule hijacks the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate BRD4.
EN219 is a synthetic, covalent ligand that targets a specific N-terminal cysteine residue (C8) of the E3 ubiquitin ligase RNF114.[3][4] By binding to RNF114, EN219 serves as the E3 ligase-recruiting element of the this compound PROTAC. In isolation, EN219 can inhibit the ubiquitination of RNF114 substrates, such as the tumor suppressor p21.[3][4]
JQ1 is a well-characterized, potent, and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[5][6] JQ1 competitively binds to the acetyl-lysine binding pockets (bromodomains) of these proteins, displacing them from chromatin and thereby preventing the transcription of key oncogenes, most notably MYC.[7][8]
Data Presentation: Quantitative Summary
The following tables summarize the key quantitative data for this compound, EN219, and JQ1 based on various biochemical and cellular assays.
| Compound | Target | Assay Type | Value | Cell Line / Conditions | Reference(s) |
| This compound | BRD4 (long isoform) | Degradation Assay | DC₅₀: 36 nM | 231MFP Breast Cancer Cells | [2] |
| BRD4 (short isoform) | Degradation Assay | DC₅₀: 14 nM | 231MFP Breast Cancer Cells | [2] | |
| EN219 | RNF114 | Competitive ABPP | IC₅₀: 470 nM | In vitro | [6] |
| JQ1 | BRD4 (BD1) | AlphaScreen | IC₅₀: 77 nM | In vitro | [5] |
| BRD4 (BD2) | AlphaScreen | IC₅₀: 33 nM | In vitro | [5] | |
| BRD4 (BD1) | Isothermal Titration Calorimetry (ITC) | Kd: ~50 nM | In vitro | [5] | |
| BRD4 (BD2) | Isothermal Titration Calorimetry (ITC) | Kd: ~90 nM | In vitro | [5] | |
| Proliferation | Cell Viability Assay | IC₅₀: 0.45 µM | SEM (B-ALL) | [9] | |
| Proliferation | Cell Viability Assay | IC₅₀: 0.57 µM | RS411 (B-ALL) | [9] | |
| Proliferation | Cell Viability Assay | IC₅₀: 0.93 µM | NALM6 (B-ALL) | [9] | |
| Proliferation | Cell Viability Assay | IC₅₀: 1.16 µM | REH (B-ALL) | [9] |
-
DC₅₀ (Degradation Concentration 50): The concentration of a degrader required to reduce the level of the target protein by 50%.
-
IC₅₀ (Inhibitory Concentration 50): The concentration of an inhibitor required to reduce the activity or binding of a target by 50%.
-
Kd (Dissociation Constant): A measure of the binding affinity between a ligand and its target.
-
ABPP: Activity-Based Protein Profiling.
-
B-ALL: B-cell Acute Lymphoblastic Leukemia.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound, EN219, and JQ1.
PROTAC-Mediated BRD4 Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of BRD4 protein in cells following treatment with this compound.
Materials:
-
Cell line expressing BRD4 (e.g., 231MFP, HeLa, MDA-MB-231)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
JQ1 (non-degrading control)
-
Complete cell culture medium
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Include DMSO as a vehicle control and JQ1 as a non-degrading control.[10]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash cells once with ice-cold PBS.
-
Add RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of remaining BRD4 relative to the vehicle control to determine DC₅₀.
-
In Vitro RNF114 Ubiquitination Assay
This assay assesses the ability of EN219 to inhibit the ubiquitination of an RNF114 substrate, such as p21.
Materials:
-
Purified recombinant RNF114, E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UbcH5a), and substrate (e.g., p21)
-
FLAG-tagged Ubiquitin
-
EN219 stock solution (in DMSO)
-
DMSO (vehicle control)
-
10x Ubiquitination reaction buffer (e.g., 500 mM HEPES pH 7.5, 250 mM NaCl, 50 mM MgCl₂)
-
ATP solution (100 mM)
-
DTT (1 M)
-
SDS-PAGE and Western blot reagents as described in Protocol 3.1
-
Anti-FLAG antibody
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, pre-incubate purified RNF114 with either DMSO or EN219 (e.g., 50 µM) for 30 minutes at room temperature.[6]
-
Prepare the reaction mixture on ice by adding the following components in order: dH₂O, 10x reaction buffer, ATP, DTT, FLAG-Ubiquitin, E1 enzyme, E2 enzyme, and the RNF114-inhibitor mixture.
-
Add the substrate protein (p21) to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 60-90 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blot using an anti-FLAG antibody to detect ubiquitinated species. A reduction in the high molecular weight smear in the EN219-treated lane indicates inhibition of ubiquitination.[6]
-
Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells, after treatment with JQ1 or this compound.
Materials:
-
Opaque-walled 96- or 384-well plates
-
Cell line of interest
-
Complete cell culture medium
-
Test compound (JQ1 or this compound) stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Plate reader with luminescence detection capabilities
Methodology:
-
Cell Seeding:
-
Seed cells in an opaque-walled plate at a density that allows for logarithmic growth over the experiment's duration (e.g., 5,000 cells/well in a 96-well plate). Allow to adhere overnight.[5]
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the test compound for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[5]
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement and Analysis:
-
Record the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated controls and plot cell viability against compound concentration to calculate the IC₅₀ value.
-
Mandatory Visualizations
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular interactions and experimental processes.
Caption: Mechanism of this compound mediated degradation of BRD4.
Caption: JQ1 mechanism of action on the MYC gene.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
This compound represents a potent and specific degrader of BRD4, leveraging the distinct functionalities of its core components, EN219 and JQ1. By recruiting the E3 ligase RNF114 to the proximity of BRD4, this compound effectively induces its proteasomal degradation, offering a powerful tool for studying the consequences of BRD4 loss and a promising therapeutic strategy for BRD4-dependent malignancies. The experimental protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers in the field of targeted protein degradation and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 3. A Bead-Based Proximity Assay for BRD4 Ligand Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifesensors.com [lifesensors.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. ch.promega.com [ch.promega.com]
- 8. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
The Biological Activity of ML2-14 in Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML2-14 is a synthetic heterobifunctional molecule, classified as a Proteolysis-Targeting Chimera (PROTAC), designed to induce the targeted degradation of the bromodomain-containing protein 4 (BRD4). By hijacking the cellular ubiquitin-proteasome system, ML2-14 offers a novel therapeutic strategy for cancers dependent on BRD4, a key regulator of oncogene transcription. This document provides a comprehensive technical guide on the biological activity of ML2-14 in cancer cells, detailing its mechanism of action, quantitative effects on protein degradation and cell viability, and the experimental protocols utilized for its characterization.
Introduction
Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are critical epigenetic readers that play a central role in the transcriptional regulation of key oncogenes, including c-Myc. The development of small molecule inhibitors targeting BET bromodomains has shown therapeutic promise; however, challenges such as reversible binding and the need for sustained high-dose exposure have prompted the exploration of alternative strategies. PROTACs represent a paradigm shift from occupancy-driven inhibition to event-driven pharmacology, catalytically inducing the degradation of target proteins.
ML2-14 is a first-in-class PROTAC that recruits the E3 ubiquitin ligase RNF114 to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide synthesizes the available data on the biological activity of ML2-14 in cancer cells.
Mechanism of Action
ML2-14 is a chimeric molecule comprising three key components:
-
A ligand that binds to the bromodomains of BRD4, derived from the well-characterized BET inhibitor, JQ1.
-
A covalent recruiter molecule, EN219, which engages the E3 ubiquitin ligase RNF114.
-
A chemical linker that tethers the BRD4-binding and RNF114-recruiting moieties.
The mechanism of action of ML2-14 involves the formation of a ternary complex between BRD4, ML2-14, and RNF114. This proximity, induced by ML2-14, facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the BRD4 protein. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. This process is catalytic, as a single molecule of ML2-14 can induce the degradation of multiple BRD4 molecules.
Signaling Pathway Diagram
Caption: Mechanism of ML2-14-induced BRD4 degradation and downstream effects.
Quantitative Data on Biological Activity
The biological activity of ML2-14 has been primarily characterized in the 231MFP triple-negative breast cancer cell line.
Table 1: BRD4 Degradation in 231MFP Cancer Cells
| Parameter | BRD4 Long Isoform | BRD4 Short Isoform |
| DC50 | 36 nM | 14 nM |
DC50: The concentration of the compound that results in 50% degradation of the target protein.
Table 2: Effects on Downstream Targets and Cell Viability
| Cell Line | Target Protein | Effect | Quantitative Metric |
| 231MFP | BRD3 | Degradation | Selective degradation observed in proteomics |
| 231MFP | BRD2 | No Degradation | Not significantly degraded |
| 231MFP | CDKN1A (p21) | Stabilization | Observed in proteomics |
| 231MFP | CTGF | Stabilization | Observed in proteomics |
| HAP1 | BRD4 | Degradation | Significantly attenuated in RNF114 knockout cells |
Further quantitative data on cell viability (e.g., IC50 or GI50 values) and specific apoptosis rates are not extensively available in the primary literature and represent an area for future investigation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of ML2-14.
Western Blot for BRD4 Degradation
Objective: To qualitatively and semi-quantitatively assess the reduction of BRD4 protein levels following treatment with ML2-14.
Methodology:
-
Cell Culture and Treatment: 231MFP or HAP1 cells are seeded in 6-well plates and allowed to adhere overnight. Cells are then treated with varying concentrations of ML2-14 or DMSO (vehicle control) for a specified duration (e.g., 18 hours). For mechanism validation, cells can be pre-treated with a proteasome inhibitor (e.g., bortezomib) or an E1-activating enzyme inhibitor (e.g., TAK-243) prior to ML2-14 treatment.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. Lysates are incubated on ice and then centrifuged to pellet cell debris.
-
Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against BRD4 and a loading control (e.g., GAPDH or α-Tubulin). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the intensity of the BRD4 bands relative to the loading control.
Experimental Workflow Diagram
The Role of ML 2-14 in Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional inhibitors. This approach utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. Proteolysis-targeting chimeras (PROTACs) are a prominent class of TPD molecules. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
This technical guide provides a comprehensive overview of ML 2-14, a PROTAC designed to induce the degradation of the epigenetic reader protein BRD4. We will delve into its mechanism of action, the signaling pathways involved, relevant quantitative data, and detailed experimental protocols for its characterization.
This compound: A BRD4-Targeting PROTAC
This compound is a PROTAC that specifically targets the Bromodomain and Extra-Terminal domain (BET) family member BRD4 for degradation.[1] BRD4 is a critical regulator of gene expression, particularly of oncogenes such as c-Myc, making it a compelling target in oncology.[2] this compound is composed of three key components:
-
A BRD4 Ligand: The well-characterized BRD4 inhibitor, JQ-1. JQ-1 binds to the bromodomains of BET proteins, displacing them from acetylated histones and thereby inhibiting their function.[3][4][5]
-
An E3 Ligase Ligand: EN219, a covalent ligand that recruits the E3 ubiquitin ligase RNF114.[4][6][7][8][9]
-
A Linker: A C4 alkyl linker that connects the JQ-1 and EN219 moieties, optimizing the formation of a stable ternary complex between BRD4 and RNF114.[1]
Mechanism of Action
The mechanism of action of this compound follows the canonical PROTAC-mediated degradation pathway. By simultaneously binding to BRD4 and RNF114, this compound induces the formation of a ternary complex. This proximity enables RNF114 to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, most notably the proto-oncogene c-Myc, resulting in anti-proliferative effects in cancer cells.[2] The effect of this compound can be reversed by treatment with a proteasome inhibitor, such as bortezomib, or an E1 ubiquitin-activating enzyme inhibitor, like TAK-243, confirming its reliance on the ubiquitin-proteasome system.[1]
Figure 1: Mechanism of this compound-mediated BRD4 degradation.
Signaling Pathways
The degradation of BRD4 by this compound has significant downstream consequences on cellular signaling, primarily through the disruption of transcriptional programs regulated by BRD4.
BRD4 and c-Myc Signaling
BRD4 is a key transcriptional co-activator that plays a critical role in the expression of a multitude of genes, including the master regulator of cell proliferation, c-Myc.[2] BRD4 binds to acetylated histones at super-enhancers and promoters of target genes, recruiting the positive transcription elongation factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II, promoting transcriptional elongation. By degrading BRD4, this compound effectively evicts BRD4 from chromatin, leading to a rapid and sustained downregulation of c-Myc transcription and subsequent reduction in c-Myc protein levels.[10] This suppression of the BRD4/c-Myc axis is a key driver of the anti-proliferative and pro-apoptotic effects observed with BRD4 degraders.
Figure 2: BRD4/c-Myc signaling axis disrupted by this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its components.
| Compound | Target | Assay | Value | Cell Line | Reference |
| This compound | BRD4 (short isoform) | Degradation (DC50) | 14 nM | 231MFP | [4] |
| This compound | BRD4 (long isoform) | Degradation (DC50) | 36 nM | 231MFP | [4] |
| EN219 | RNF114 | Inhibition (IC50) | 470 nM | N/A | [4][6][7] |
| Compound | Target | Assay | IC50 | Reference |
| JQ-1 | BRD4(1) | TR-FRET | 77 nM | |
| JQ-1 | BRD4(2) | TR-FRET | 33 nM | |
| JQ-1 | BRD2(1) | TR-FRET | 58 nM | |
| JQ-1 | BRD2(2) | TR-FRET | 22 nM | |
| JQ-1 | BRD3(1) | TR-FRET | 65 nM | |
| JQ-1 | BRD3(2) | TR-FRET | 27 nM | |
| JQ-1 | BRDT(1) | TR-FRET | 129 nM | |
| JQ-1 | BRDT(2) | TR-FRET | 22 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Western Blot for BRD4 Degradation
This protocol is used to determine the extent of BRD4 protein degradation following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., 231MFP breast cancer cells)
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132 or Bortezomib)
-
E1 inhibitor (e.g., TAK-243)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or DMSO for a specified time (e.g., 4, 8, 16, 24 hours). To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding this compound.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the BRD4 and c-Myc signals to the loading control.
Figure 3: Experimental workflow for Western Blot analysis.
Cell Viability Assay
This protocol measures the effect of this compound-induced BRD4 degradation on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) or DMSO.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and reagents to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents and incubate to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the DMSO control and plot the cell viability against the log of the this compound concentration. Calculate the GI50 (concentration for 50% growth inhibition).
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the BRD4-ML 2-14-RNF114 ternary complex.
Materials:
-
Cells expressing tagged versions of BRD4 or RNF114 (e.g., FLAG-RNF114)
-
This compound
-
DMSO (vehicle control)
-
MG132 (proteasome inhibitor)
-
Co-IP lysis buffer
-
Antibody against the tag (e.g., anti-FLAG antibody) or against one of the endogenous proteins
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies: anti-BRD4, anti-RNF114 (or anti-tag)
Procedure:
-
Cell Treatment: Treat cells with this compound or DMSO in the presence of MG132 (to prevent degradation of the complex) for a few hours.
-
Cell Lysis: Lyse the cells in Co-IP lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with the primary antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against BRD4 and RNF114 to detect the co-precipitated proteins.
-
Conclusion
This compound represents a valuable tool for studying the biological consequences of BRD4 degradation and serves as a promising starting point for the development of novel therapeutics. By harnessing the ubiquitin-proteasome system to eliminate BRD4, this compound offers a distinct and potentially more potent mechanism of action compared to traditional small-molecule inhibitors. The detailed protocols and understanding of the underlying signaling pathways provided in this guide will aid researchers in the continued exploration and development of targeted protein degraders for cancer and other diseases.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. uniprot.org [uniprot.org]
- 7. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Differential Effects of Small Molecule Inhibitors on BRD4 Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, is a critical epigenetic reader and transcriptional co-activator implicated in a variety of diseases, most notably cancer. BRD4 is expressed as two main isoforms, a long form (BRD4-L) and a short form (BRD4-S), which exhibit distinct and sometimes opposing functions in gene regulation and disease progression. While numerous small molecule inhibitors targeting the bromodomains of BRD4 have been developed, a comprehensive understanding of their specific effects on each isoform is often lacking. This technical guide provides a framework for investigating the isoform-specific effects of novel small molecule inhibitors, using the hypothetical compound ML2-14 as a case study. We will detail the established roles of BRD4 isoforms, outline key experimental protocols for characterizing inhibitor-isoform interactions, and provide visualizations of relevant signaling pathways and experimental workflows.
Introduction to BRD4 and its Isoforms
BRD4 plays a pivotal role in recruiting the positive transcription elongation factor b (P-TEFb) complex to chromatin, leading to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation.[1] This function is central to the expression of key oncogenes such as c-MYC.[2] The two major isoforms of BRD4, BRD4-L and BRD4-S, arise from alternative splicing.[3][4]
-
BRD4-L (Long Isoform): The full-length protein contains two N-terminal bromodomains (BD1 and BD2), an extra-terminal (ET) domain, and a C-terminal domain (CTD) that interacts with P-TEFb.[4][5] BRD4-L is generally considered the primary driver of BRD4's transcriptional activation function.[4] Some studies, however, have suggested a tumor-suppressive role for BRD4-L in certain contexts.[6]
-
BRD4-S (Short Isoform): This isoform lacks the C-terminal domain but retains the two bromodomains and the ET domain.[3][5] BRD4-S has been shown to have distinct functions from BRD4-L, including roles in organizing chromatin structure through phase separation and, in some cancers, promoting oncogenic phenotypes.[1][7] The differential functions of the isoforms highlight the importance of understanding how inhibitors affect each one specifically.
Characterizing the Effect of a Novel Inhibitor (e.g., ML2-14) on BRD4 Isoforms
A thorough investigation into the effects of a novel inhibitor like ML2-14 on BRD4 isoforms would involve a multi-pronged approach to determine its binding affinity, cellular target engagement, and downstream functional consequences.
Quantitative Data Summary
While specific quantitative data for the hypothetical inhibitor ML2-14 is not available, a typical investigation would generate data that can be summarized as follows for comparative analysis.
| Parameter | BRD4-L | BRD4-S | Assay Type | Reference |
| Binding Affinity (Kd) | TBD | TBD | Isothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR) | Hypothetical Study |
| In Vitro Inhibition (IC50) | TBD | TBD | AlphaScreen / HTRF | Hypothetical Study |
| Cellular Target Engagement (EC50) | TBD | TBD | NanoBRET / FRAP | Hypothetical Study |
| Effect on Protein Levels | TBD | TBD | Western Blot / Mass Spectrometry | Hypothetical Study |
TBD: To be determined through experimentation.
Key Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the isoform-specific effects of a small molecule inhibitor.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Target Engagement
BRET assays are used to measure protein-protein interactions in living cells. A common application in this context is to assess the binding of an inhibitor to its target protein.
Principle: A bioluminescent donor (e.g., NanoLuc luciferase) is fused to the target protein (BRD4-L or BRD4-S), and a fluorescent acceptor is used to quantify the interaction. In a NanoBRET assay for target engagement, a fluorescently labeled tracer that binds to the bromodomains of BRD4 is used. When the tracer binds to the NanoLuc-BRD4 fusion protein, BRET occurs. An unlabeled inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal.
Protocol:
-
Cell Culture and Transfection:
-
HEK293T cells are seeded in 96-well plates.
-
Cells are transiently transfected with plasmids encoding NanoLuc-BRD4-L or NanoLuc-BRD4-S.
-
-
Compound Treatment:
-
After 24 hours, the culture medium is replaced with Opti-MEM.
-
A fluorescently labeled BET inhibitor tracer is added to the cells.
-
The test compound (e.g., ML2-14) is added at various concentrations.
-
-
BRET Measurement:
-
The NanoBRET substrate is added to the wells.
-
Luminescence is measured at two wavelengths: one for the donor and one for the acceptor.
-
The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
-
Data Analysis:
-
The BRET ratio is plotted against the concentration of the test compound.
-
The EC50 value, representing the concentration at which the compound displaces 50% of the tracer, is determined.
-
Fluorescence Recovery After Photobleaching (FRAP) for Chromatin Binding
FRAP is a microscopy technique used to study the dynamics of fluorescently labeled molecules in living cells, providing insights into their mobility and binding to cellular structures.
Principle: A fluorescent protein (e.g., GFP) is fused to BRD4-L or BRD4-S. A specific region of the nucleus is photobleached using a high-intensity laser, and the recovery of fluorescence in that region is monitored over time. The rate of recovery is related to the mobility of the protein. An inhibitor that displaces BRD4 from chromatin will increase its mobility, leading to a faster fluorescence recovery.
Protocol:
-
Cell Culture and Transfection:
-
U2OS cells are grown on glass-bottom dishes.
-
Cells are transfected with plasmids encoding GFP-BRD4-L or GFP-BRD4-S.
-
-
Compound Treatment:
-
Cells are treated with the test compound (e.g., ML2-14) or a vehicle control for a specified time.
-
-
FRAP Imaging:
-
A pre-bleach image of a selected nucleus is acquired.
-
A defined region of interest (ROI) within the nucleus is photobleached with a high-intensity laser.
-
A time-lapse series of images is acquired to monitor the recovery of fluorescence in the bleached ROI.
-
-
Data Analysis:
-
The fluorescence intensity in the bleached ROI is measured over time and normalized to the pre-bleach intensity.
-
The mobile fraction and the half-maximal recovery time (t1/2) are calculated from the recovery curve.
-
Co-immunoprecipitation (Co-IP) for Protein-Protein Interactions
Co-IP is used to identify and study proteins that interact with a specific protein of interest (the "bait").
Principle: An antibody against the bait protein (e.g., BRD4-L or BRD4-S) is used to pull it out of a cell lysate. Any proteins that are bound to the bait protein will be pulled down as well. These interacting proteins can then be identified by Western blotting.
Protocol:
-
Cell Lysis:
-
Cells are treated with the test compound or vehicle.
-
Cells are harvested and lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
The cell lysate is pre-cleared with protein A/G beads to reduce non-specific binding.
-
An antibody specific to BRD4-L or BRD4-S is added to the lysate and incubated to allow for antibody-antigen binding.
-
Protein A/G beads are added to capture the antibody-antigen complexes.
-
-
Washing and Elution:
-
The beads are washed several times to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
The eluted proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies against known interacting partners (e.g., components of the P-TEFb complex for BRD4-L) to assess whether the inhibitor disrupts these interactions.
-
Visualizations: Signaling Pathways and Experimental Workflows
Canonical BRD4 Signaling Pathway
Caption: Canonical BRD4-mediated transcriptional activation pathway.
Distinct Functions of BRD4 Isoforms
Caption: Distinct functional roles of BRD4-L and BRD4-S isoforms.
BRET Assay Experimental Workflow
Caption: Experimental workflow for a NanoBRET target engagement assay.
FRAP Experimental Workflow
Caption: Experimental workflow for a FRAP assay.
Co-immunoprecipitation Workflow
Caption: Experimental workflow for a Co-immunoprecipitation assay.
Conclusion
The distinct and sometimes opposing roles of BRD4-L and BRD4-S isoforms in cellular function and disease pathogenesis underscore the necessity of characterizing the isoform-specific effects of novel BET inhibitors. A comprehensive understanding of how a compound like the hypothetical ML2-14 differentially affects each isoform is crucial for predicting its therapeutic efficacy and potential side effects. The experimental framework and protocols detailed in this guide provide a robust starting point for researchers and drug developers to dissect the nuanced interactions between small molecule inhibitors and the complex biology of BRD4 isoforms. Such detailed characterization will be instrumental in the development of the next generation of more selective and effective epigenetic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4 isoforms have distinct roles in tumour progression and metastasis in rhabdomyosarcoma | EMBO Reports [link.springer.com]
- 5. biorxiv.org [biorxiv.org]
- 6. GSE136151 - Opposing functions of BRD4 isoforms in breast cancer - OmicsDI [omicsdi.org]
- 7. | PDF or Rental [articles.researchsolutions.com]
An In-depth Technical Guide to PROTAC Technology Using ML2-14 as an Exemplar
Audience: Researchers, scientists, and drug development professionals.
Introduction to Proteolysis-Targeting Chimera (PROTAC) Technology
Proteolysis-Targeting Chimera (PROTAC) technology represents a revolutionary paradigm in therapeutic intervention, shifting the focus from traditional occupancy-based inhibition to event-driven, catalytic degradation of target proteins.[1] PROTACs are heterobifunctional molecules engineered to hijack the cell's intrinsic protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs).[2] This approach offers several potential advantages over conventional small-molecule inhibitors, including the ability to target proteins previously considered "undruggable," improved selectivity, and the potential for more durable pharmacological effects.[1]
A PROTAC molecule is comprised of three key components: a "warhead" ligand that binds to the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] By simultaneously engaging both the POI and an E3 ligase, the PROTAC facilitates the formation of a ternary complex.[3] Within this complex, the E3 ligase is brought into close proximity with the POI, leading to the polyubiquitination of the target protein.[2] This polyubiquitin chain serves as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[2]
This guide will provide a detailed technical overview of PROTAC technology, using the BRD4-degrading PROTAC, ML2-14, as a prime example to illustrate the principles, experimental evaluation, and underlying biological pathways.
The PROTAC ML2-14: A Case Study in BRD4 Degradation
ML2-14 is a PROTAC designed to induce the degradation of Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of epigenetic readers.[4] BRD4 plays a critical role in transcriptional regulation and is a well-validated target in oncology due to its involvement in the expression of key oncogenes like c-Myc.[2][5]
The molecular architecture of ML2-14 consists of:
-
A BRD4 Ligand: (+)-JQ1, a potent and well-characterized inhibitor of the BET family of bromodomain proteins.[4][6]
-
An E3 Ligase Ligand: EN219, a synthetic molecule that covalently binds to and recruits the E3 ubiquitin ligase RNF114.[7]
-
A Linker: A C4 alkyl linker that connects (+)-JQ1 and EN219, providing the appropriate length and flexibility to facilitate ternary complex formation.[4]
The mechanism of action of ML2-14 follows the canonical PROTAC pathway, where it induces the formation of a BRD4-ML2-14-RNF114 ternary complex, leading to the ubiquitination and proteasomal degradation of BRD4.[4][7] This degradation can be effectively reversed by treatment with the proteasome inhibitor Bortezomib or the E1 activase inhibitor TAK-243, confirming its reliance on the ubiquitin-proteasome pathway.[4]
Quantitative Data for ML2-14 and its Components
The efficacy of a PROTAC is determined by a range of quantitative parameters that characterize its binding, degradation, and cellular activity. The following tables summarize the available data for ML2-14 and its constituent ligands.
| Parameter | Value | Target | Method | Reference |
| (+)-JQ1 Binding Affinity (Kd) | ||||
| ~50 nM | BRD4 (BD1) | ITC | [8] | |
| ~90 nM | BRD4 (BD2) | ITC | [8] | |
| EN219 Binding Affinity (IC50) | 470 nM | RNF114 | In vitro | |
| ML2-14 Degradation (DC50) | 14 nM | BRD4 (short) | Cellular | [7] |
| 36 nM | BRD4 (long) | Cellular | [7] |
Experimental Protocols for PROTAC Characterization
A suite of biochemical, biophysical, and cellular assays are employed to characterize the activity of PROTACs like ML2-14.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be used to quantify this interaction.
Methodology Overview (Surface Plasmon Resonance - SPR):
-
Immobilization: An E3 ligase (e.g., RNF114) is immobilized on the surface of an SPR sensor chip.
-
Analyte Injection: A solution containing the PROTAC (ML2-14) at a fixed concentration is injected over the chip surface to allow for binary complex formation.
-
Second Analyte Injection: The target protein (BRD4) is then injected at various concentrations over the PROTAC-E3 ligase complex.
-
Data Analysis: The binding responses are measured in real-time, and the data is fitted to appropriate binding models to determine the dissociation constant (Kd) of the ternary complex and to assess cooperativity (α). A cooperativity value greater than 1 indicates that the binding of the second protein is enhanced in the presence of the first, signifying favorable protein-protein interactions within the ternary complex.[7][10]
Other commonly used techniques include Isothermal Titration Calorimetry (ITC), Förster Resonance Energy Transfer (FRET), and AlphaLISA.[3][11]
In Vitro Ubiquitination Assay
This assay directly measures the ability of the PROTAC-induced ternary complex to facilitate the ubiquitination of the target protein.
Methodology Overview:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase (RNF114), ubiquitin, ATP, the target protein (BRD4), and the PROTAC (ML2-14).
-
Incubation: The reaction is incubated at 37°C for a defined period to allow for the ubiquitination cascade to occur.
-
Quenching: The reaction is stopped by the addition of a reducing sample buffer.
-
Analysis by Western Blot: The reaction products are resolved by SDS-PAGE and analyzed by Western blotting using an antibody specific for ubiquitin or BRD4. The appearance of higher molecular weight bands corresponding to polyubiquitinated BRD4 confirms the activity of the PROTAC.
Cellular Degradation Assays
These assays are crucial for determining the potency and efficacy of a PROTAC in a cellular context.
4.3.1. Western Blotting
Methodology:
-
Cell Culture and Treatment: Adherent cells (e.g., 231MFP breast cancer cells) are seeded in multi-well plates and allowed to attach overnight.[4] The cells are then treated with a range of concentrations of ML2-14 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[2]
-
Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method such as the BCA assay.[2]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody against BRD4. A primary antibody against a loading control protein (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.[2]
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.[2]
-
Data Analysis: The intensity of the BRD4 and loading control bands is quantified using densitometry software. The level of BRD4 is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control. The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) are determined from the dose-response curve.[12]
4.3.2. In-Cell Western (ICW) Assay
The ICW assay is a higher-throughput alternative to traditional Western blotting for quantifying protein degradation.[5]
Methodology:
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the PROTAC as described for Western blotting.[5]
-
Fixation and Permeabilization: After treatment, the cells are fixed with a formaldehyde solution and then permeabilized with a detergent-containing buffer to allow antibody entry.[13]
-
Immunostaining: The cells are blocked and then incubated with a primary antibody against BRD4. A fluorescently labeled secondary antibody is then added. A second primary antibody for a normalization protein (e.g., a housekeeping protein) with a secondary antibody labeled with a different fluorophore can be used for multiplexing.[13]
-
Imaging and Analysis: The fluorescence intensity in each well is measured using an imaging system. The BRD4 signal is normalized to the signal from the normalization protein, and the percentage of degradation is calculated.[5]
Visualizing the PROTAC Mechanism and Signaling Pathways
Graphviz diagrams are used to illustrate the complex biological processes and experimental workflows involved in PROTAC technology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. probechem.com [probechem.com]
- 5. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 6. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorbyt.com [biorbyt.com]
- 10. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for ML2-14 Treatment of 231MFP Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for the treatment of the 231MFP human breast cancer cell line with the hypothetical small molecule inhibitor, ML2-14. The 231MFP cell line is a metastatic variant of the widely studied MDA-MB-231 triple-negative breast cancer (TNBC) cell line. These cells are known for their aggressive and invasive phenotype. The following protocols outline the necessary steps for cell culture, and for assessing the effects of ML2-14 on cell viability, apoptosis, and invasion. Additionally, a key signaling pathway often dysregulated in these cells and a potential target for therapeutic intervention is illustrated.
Disclaimer: The compound "ML2-14" is a hypothetical agent used for the purpose of these application notes, as no specific information was available for a compound with this designation in the context of 231MFP cells. The described protocols are based on established methodologies for the parent MDA-MB-231 cell line and are intended to serve as a template that can be adapted for novel small molecule inhibitors.
Cell Culture and Maintenance
Proper cell culture technique is critical for obtaining reliable and reproducible experimental results.
Protocol for Culturing 231MFP Cells:
-
Thawing Frozen Cells:
-
Rapidly thaw a cryovial of 231MFP cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 3 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Plate the cells in a 10 cm tissue culture dish and incubate at 37°C in a humidified atmosphere of 5% CO2.[1]
-
-
Cell Passaging:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with 5 mL of sterile Phosphate-Buffered Saline (PBS).
-
Add 1-2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-3 minutes, or until cells detach.
-
Neutralize the trypsin by adding 4 mL of complete growth medium.
-
Collect the cell suspension in a 15 mL conical tube and centrifuge at 300 x g for 3 minutes.
-
Resuspend the cell pellet in fresh medium and plate at the desired density for subculturing or experiments. A typical subcultivation ratio is 1:3 to 1:6.
-
Complete Growth Medium Recipe:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed 231MFP cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium.
-
Allow the cells to adhere overnight by incubating at 37°C and 5% CO2.
-
The following day, treat the cells with various concentrations of ML2-14 (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed 231MFP cells in a 6-well plate at a density of 2 x 10⁵ cells per well.
-
After overnight adherence, treat the cells with the desired concentrations of ML2-14 and controls for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect the culture medium to include any detached cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[2]
Cell Invasion Assay (Transwell Assay)
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
Protocol:
-
Rehydrate the Matrigel-coated inserts of a 24-well Transwell plate by adding serum-free medium to the top and bottom chambers and incubating for 2 hours at 37°C.
-
During rehydration, serum-starve the 231MFP cells for 2-4 hours.
-
After rehydration, remove the medium and add 500 µL of complete growth medium (containing 10% FBS as a chemoattractant) to the bottom chamber.
-
Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add 100 µL of the cell suspension (containing 1 x 10⁴ cells) to the top chamber of each insert, along with the desired concentrations of ML2-14 or controls.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Image the stained cells using a microscope and count the number of invading cells in several random fields to quantify invasion.
Data Presentation
The following tables present hypothetical data for the effect of ML2-14 on 231MFP cells.
Table 1: Effect of ML2-14 on 231MFP Cell Viability (48h Treatment)
| ML2-14 Concentration (µM) | Average Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.05 | 84.0 |
| 10 | 0.68 | 54.4 |
| 50 | 0.31 | 24.8 |
| 100 | 0.15 | 12.0 |
Table 2: Apoptotic Effect of ML2-14 on 231MFP Cells (24h Treatment)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Control | 95.2 | 2.5 | 1.8 | 0.5 |
| ML2-14 (10 µM) | 60.1 | 25.3 | 12.4 | 2.2 |
| ML2-14 (50 µM) | 28.7 | 45.8 | 22.1 | 3.4 |
Table 3: Effect of ML2-14 on 231MFP Cell Invasion (24h Treatment)
| Treatment | Average Number of Invading Cells per Field | % Invasion Inhibition |
| Control | 250 | 0 |
| ML2-14 (1 µM) | 185 | 26 |
| ML2-14 (10 µM) | 95 | 62 |
| ML2-14 (50 µM) | 30 | 88 |
Visualizations
Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is frequently hyperactivated in triple-negative breast cancer, promoting cell growth, proliferation, and survival. A small molecule inhibitor like ML2-14 could potentially target components of this pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by ML2-14.
Experimental Workflow
The following diagram illustrates the overall workflow for evaluating the efficacy of ML2-14 on 231MFP cells.
Caption: Workflow for assessing the anti-cancer effects of ML2-14.
References
Determining the Optimal Concentration of ML 2-14 for BRD4 Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the optimal concentration of ML 2-14, a potent degrader of the bromodomain and extra-terminal (BET) protein BRD4. This compound functions as a proteolysis-targeting chimera (PROTAC), inducing the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2] The protocols outlined below describe a systematic approach to identify the optimal dose and time-dependent effects of this compound on BRD4 degradation and cell viability in a user-defined cell line. Adherence to these methodologies will enable researchers to effectively utilize this compound as a tool for studying the biological functions of BRD4 and for potential therapeutic development.
Introduction
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a crucial role in regulating the transcription of genes involved in cell cycle progression, proliferation, and cancer.[3][4][5] As a member of the BET family of proteins, BRD4 recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific genomic loci.[5][6] Its involvement in various diseases, particularly cancer, has made it an attractive therapeutic target.[3]
This compound is a chemical degrader designed to selectively target BRD4 for degradation. It is a heterobifunctional molecule that links a ligand for an E3 ubiquitin ligase to a ligand for the target protein (BRD4).[1] This proximity induces the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.[1][2] Determining the optimal concentration of this compound is critical for achieving maximal target degradation while minimizing off-target effects and cytotoxicity.
These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for BRD4 degradation in their specific cellular context.
Data Presentation
Table 1: Reported DC50 Values for this compound
| Cell Line | BRD4 Isoform | DC50 (nM) | Treatment Time (hours) | Reference |
| 231MFP (Breast Cancer) | Long | 36 | 8 | [7][8] |
| 231MFP (Breast Cancer) | Short | 14 | 8 | [7][8] |
Note: The DC50 (Degradation Concentration 50%) is the concentration of the degrader at which 50% of the target protein is degraded. These values should be used as a starting point for optimization in other cell lines.
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of this compound-induced BRD4 degradation.
Caption: Experimental workflow for determining optimal this compound concentration.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed the desired cell line (e.g., HeLa, MDA-MB-231, THP-1) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[1] Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute the stock solution to the desired final concentrations in fresh cell culture medium immediately before use.
-
Dose-Response Treatment: For the dose-response experiment, treat the cells with varying concentrations of this compound. A suggested range is 0, 1, 10, 50, 100, 500 nM, and 1, 5, 10 µM.[1] Include a DMSO-only treated group as a vehicle control. Incubate for a specified duration (e.g., 8 hours).[7][8]
-
Time-Course Treatment: For the time-course experiment, treat cells with a single, effective concentration of this compound (determined from the dose-response experiment, e.g., the DC50 value) for different durations (e.g., 0, 2, 4, 8, 16, 24 hours).
Western Blot for BRD4 Degradation
This protocol is adapted from standard western blotting procedures.[1][2]
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples with lysis buffer to ensure the same protein concentration.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.
-
-
Detection:
-
Add an enhanced chemiluminescent (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for BRD4 and the loading control using image analysis software.
-
Normalize the BRD4 signal to the loading control signal for each sample.
-
For the dose-response experiment, plot the normalized BRD4 levels against the log of the this compound concentration to determine the DC50 value.
-
For the time-course experiment, plot the normalized BRD4 levels against time to determine the optimal degradation duration.
-
Cell Viability (MTT) Assay
This protocol is based on standard MTT assay procedures.[9][10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of cell culture medium.[12] Allow cells to adhere overnight.
-
Treatment: Treat cells with the determined optimal concentration and duration of this compound. Include vehicle (DMSO) and untreated controls.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9][10]
-
Incubation: Incubate the plate at 37°C for 3-4 hours in a CO2 incubator.[9][10][11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9][11][12]
-
Absorbance Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Co-Immunoprecipitation (Co-IP)
This protocol provides a general framework for Co-IP to confirm the formation of the ternary complex.[13][14]
-
Cell Lysis:
-
Treat cells with this compound at the optimal concentration for a shorter time point (e.g., 1-2 hours) to capture the transient ternary complex.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) containing protease inhibitors.
-
-
Pre-clearing Lysate (Optional):
-
Incubate the cell lysate with Protein A/G beads for 30-60 minutes at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add a primary antibody against BRD4 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by adding 1X Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against BRD4 and the recruited E3 ligase (e.g., VHL or Cereblon, depending on the specific E3 ligase recruited by this compound).
-
Conclusion
The protocols and guidelines presented in this document provide a robust framework for determining the optimal concentration of this compound for inducing BRD4 degradation. By systematically performing dose-response and time-course experiments, followed by an assessment of cell viability, researchers can confidently establish the ideal experimental conditions for their specific cell type and downstream applications. This will facilitate accurate and reproducible results in studies investigating the biological consequences of BRD4 degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 4. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Bromodomain Protein BRD4 Is a Transcriptional Repressor of Autophagy and Lysosomal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. bitesizebio.com [bitesizebio.com]
Application Note: Western Blot Protocol for Detecting BRD4 Degradation
An application note and protocol for the detection of BRD4 degradation mediated by a small molecule degrader, with a focus on utilizing Western blot analysis and confirming the degradation pathway using MLN4924.
Introduction
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] It plays a crucial role in regulating the transcription of oncogenes like c-Myc, making it a significant target in cancer therapy.[2][3][4] Targeted protein degradation, utilizing molecules like Proteolysis Targeting Chimeras (PROTACs), has emerged as a powerful therapeutic strategy to eliminate target proteins such as BRD4 rather than just inhibiting them.[5][6] These degraders are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[4][5]
This document provides a detailed protocol for quantifying the degradation of BRD4 in cultured cells treated with a small molecule degrader. It also describes the use of MLN4924 (Pevonedistat), a Nedd8-activating enzyme (NAE) inhibitor, to confirm that the degradation is mediated by the Cullin-RING E3 ligase (CRL) pathway.[6][7][8] MLN4924 blocks the neddylation of cullins, a necessary step for the activation of CRLs, thereby inhibiting the degradation of their substrates.[6][7][8][9]
Signaling Pathway of BRD4 Degradation
The small molecule degrader, a heterobifunctional molecule, simultaneously binds to BRD4 and a component of a Cullin-RING E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules to BRD4, marking it for recognition and degradation by the proteasome. MLN4924 inhibits the NAE, preventing the neddylation of the cullin subunit of the E3 ligase complex. This inactivation of the E3 ligase blocks the ubiquitination of BRD4, thus rescuing it from degradation.
Caption: BRD4 degradation pathway and the inhibitory action of MLN4924.
Quantitative Data Summary
The efficacy of a BRD4 degrader is typically assessed by its DC50 (concentration resulting in 50% degradation) and Dmax (maximum percentage of degradation). These values are determined by performing a dose-response experiment and quantifying BRD4 protein levels via Western blot and densitometry.
| Compound | Cell Line | Time Point | DC50 | Dmax |
| Degrader X | HeLa | 24 hours | 50 nM | >90% |
| Degrader X | MDA-MB-231 | 24 hours | 75 nM | >85% |
| Degrader X + MLN4924 (1 µM) | HeLa | 24 hours | >10 µM | <10% |
Note: The data presented in this table are for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocol: Western Blot for BRD4 Degradation
This protocol outlines the methodology for treating cells with a BRD4 degrader, preparing cell lysates, and analyzing BRD4 protein levels via Western blot.
Materials and Reagents
-
Cell Line: Human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231, THP-1).[4]
-
BRD4 Degrader: Stock solution in DMSO.
-
Control Compounds: DMSO (vehicle control), MLN4924 (neddylation inhibitor).[6][7]
-
Cell Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin.[4]
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[4][5][10]
-
Sample Buffer: 4X Laemmli sample buffer.[4]
-
SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membranes: PVDF or nitrocellulose membranes.[5]
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[4][5]
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence imager (e.g., LI-COR Odyssey Fc Imaging System).[12]
Step-by-Step Methodology
1. Cell Seeding and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[4] Allow cells to adhere overnight.
-
Prepare serial dilutions of the BRD4 degrader in cell culture medium (e.g., 0, 10, 50, 100, 500 nM, 1 µM).[4]
-
For the mechanism validation arm, pre-treat cells with 1 µM MLN4924 for 1-2 hours before adding the BRD4 degrader.[7][13][14][15]
-
Aspirate the old medium and treat the cells with the varying concentrations of the degrader, DMSO vehicle control, and the MLN4924 co-treatment groups.
-
Incubate the cells for the desired time course (e.g., 4, 8, 16, or 24 hours) at 37°C.[4][5]
2. Cell Lysis and Protein Quantification
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.[4][5]
-
Aspirate the PBS and add 100-200 µL of ice-cold lysis buffer to each well.[4][10]
-
Scrape the adherent cells and transfer the lysate to a pre-cooled microcentrifuge tube.[5][10]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[5][10]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4][10]
-
Transfer the supernatant (protein lysate) to a new tube.[4][10]
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[4][5]
3. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and mix well.[4][10]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[5][10]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.[4][10]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[4]
4. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[5]
-
Confirm successful transfer by staining the membrane with Ponceau S solution.[4][10]
5. Immunoblotting
-
Wash the membrane with TBST and then block with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[4][5]
-
Incubate the membrane with the primary anti-BRD4 antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[4][5]
-
Wash the membrane three times for 5-10 minutes each with TBST.[4][5]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[4][5]
-
Wash the membrane three times for 10 minutes each with TBST.[4][16]
6. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.[16]
-
Capture the chemiluminescent signal using an imaging system.[5]
-
If necessary, strip the membrane and re-probe for a loading control protein (e.g., GAPDH, α-tubulin) by repeating the immunoblotting steps with the appropriate primary antibody.
-
Quantify the intensity of the protein bands using densitometry software.[5] Normalize the BRD4 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control for each concentration of the degrader. Plot the results to determine DC50 and Dmax values.
References
- 1. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Double-Edged Effects of MLN4924: Rethinking Anti-Cancer Drugs Targeting the Neddylation Pathway [mdpi.com]
- 10. bio-rad.com [bio-rad.com]
- 11. BRD4 antibody (67374-2-Ig) | Proteintech [ptglab.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. plexium.com [plexium.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for ML 2-14 in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of ML 2-14, a Proteolysis Targeting Chimera (PROTAC), in breast cancer research. This compound is a valuable tool for inducing the targeted degradation of the epigenetic reader protein BRD4, offering a powerful approach to investigate its role in breast cancer pathogenesis and to explore novel therapeutic strategies.
Introduction to this compound
This compound is a heterobifunctional molecule consisting of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand for the Bromodomain and Extra-Terminal (BET) family protein, BRD4.[1][2][3][4] By simultaneously engaging both BRD4 and the E3 ligase, this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.[1][2][5] This targeted protein degradation offers a distinct advantage over traditional inhibition, as it eliminates the target protein, potentially leading to a more profound and sustained biological effect.
Mechanism of Action
This compound induces the degradation of BRD4, a key transcriptional co-activator implicated in the expression of various oncogenes, including c-MYC.[6] In breast cancer, particularly in aggressive subtypes like triple-negative breast cancer (TNBC), BRD4 plays a critical role in driving tumor progression, metastasis, and therapeutic resistance.[7][8][9] Specifically, BRD4 has been shown to regulate the Jagged1/Notch1 signaling pathway, which is essential for the dissemination of TNBC.[7][9][10] By degrading BRD4, this compound effectively downregulates these oncogenic signaling pathways, thereby inhibiting cancer cell growth and survival.
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound in breast cancer cell lines.
Table 1: In Vitro Degradation Efficacy of this compound
| Cell Line | Breast Cancer Subtype | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| 231MFP | Triple-Negative | BRD4 (long isoform) | 36 | >90 | [8][11] |
| 231MFP | Triple-Negative | BRD4 (short isoform) | 14 | >90 | [8][11] |
Table 2: In Vitro Anti-proliferative Activity of a Representative BRD4 PROTAC
| Cell Line | Breast Cancer Subtype | Compound | IC50 (µM) | Reference |
| MCF-7 | Luminal A (ER+) | ERE-PROTAC | 6.106 | [12] |
Note: IC50 data for this compound is not currently available in the public domain. The data for ERE-PROTAC, another PROTAC targeting a component of estrogen signaling, is provided for context.
Experimental Protocols
Protocol 1: In Vitro BRD4 Degradation Assay Using Western Blot
This protocol details the steps to assess the degradation of BRD4 in breast cancer cells following treatment with this compound.
Materials:
-
Breast cancer cell line (e.g., 231MFP)
-
Complete cell culture medium
-
This compound (resuspended in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., Bortezomib or MG132)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against BRD4
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed breast cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 1 nM to 1000 nM. Include a DMSO-only vehicle control. To confirm proteasome-dependent degradation, pre-treat a set of wells with a proteasome inhibitor (e.g., 1 µM Bortezomib) for 1-2 hours before adding this compound.
-
Incubation: Treat the cells with the prepared this compound concentrations and controls for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS and lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the image with a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities for BRD4 and the loading control. Normalize the BRD4 signal to the loading control and express the results as a percentage of the vehicle-treated control. Plot the percentage of remaining BRD4 against the log of the this compound concentration to determine the DC50 value.
Protocol 2: Cell Viability Assay (MTT or CCK-8)
This protocol is for assessing the effect of this compound on the viability and proliferation of breast cancer cells.
Materials:
-
Breast cancer cell line
-
Complete cell culture medium
-
This compound (resuspended in DMSO)
-
DMSO (vehicle control)
-
96-well plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
PROTAC Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a DMSO-only vehicle control.
-
Incubation: Treat the cells with the prepared this compound concentrations and controls for 72 hours.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate overnight.
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the background absorbance and calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: BRD4 signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in breast cancer cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for a Novel GPCR Inhibitor
Harnessing the Therapeutic Potential of ML2-14: An Experimental Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The following application notes provide a comprehensive experimental framework for characterizing the biological effects of a novel small molecule, ML2-14, a hypothetical inhibitor of a G-protein coupled receptor (GPCR) signaling pathway implicated in cancer cell proliferation. These protocols are designed to guide researchers through a systematic evaluation of ML2-14, from initial cell viability screening to in-depth mechanistic studies.
Phase 1: Initial Screening of ML2-14's Effects on Cancer Cell Viability and Proliferation
The initial phase of characterization focuses on determining the cytotoxic and anti-proliferative effects of ML2-14 on a relevant cancer cell line.
Table 1: Dose-Response of ML2-14 on Cancer Cell Viability
| Cell Line | Treatment Duration (hours) | ML2-14 Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Example Cancer Cell Line | 24 | 0 (Vehicle) | 100 ± 4.2 | |
| 0.1 | 95.3 ± 3.8 | |||
| 1 | 78.1 ± 5.1 | |||
| 10 | 52.4 ± 4.5 | 9.8 | ||
| 50 | 23.7 ± 3.9 | |||
| 100 | 10.2 ± 2.1 | |||
| 48 | 0 (Vehicle) | 100 ± 5.5 | ||
| 0.1 | 89.6 ± 4.9 | |||
| 1 | 65.2 ± 6.3 | |||
| 10 | 41.8 ± 5.0 | 7.5 | ||
| 50 | 15.1 ± 3.2 | |||
| 100 | 5.6 ± 1.8 | |||
| 72 | 0 (Vehicle) | 100 ± 6.1 | ||
| 0.1 | 82.3 ± 5.7 | |||
| 1 | 50.1 ± 7.2 | |||
| 10 | 28.9 ± 4.8 | 4.2 | ||
| 50 | 8.9 ± 2.5 | |||
| 100 | 2.1 ± 1.1 |
Experimental Protocols: Phase 1
1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
ML2-14 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of ML2-14 in complete culture medium.
-
Remove the overnight culture medium and replace it with medium containing various concentrations of ML2-14 or vehicle control.
-
Incubate the plate for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment with ML2-14.[2]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
ML2-14 stock solution
-
Crystal violet staining solution
-
-
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of ML2-14 or vehicle control for 24 hours.
-
Remove the treatment medium and replace it with fresh, drug-free medium.
-
Allow the cells to grow for 10-14 days, until visible colonies form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
-
Phase 2: Investigating the Mechanism of Cell Death
This phase aims to determine whether ML2-14 induces apoptosis (programmed cell death) or necrosis.
Table 2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining
| Treatment (24 hours) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| ML2-14 (IC50) | 60.3 ± 4.5 | 25.8 ± 3.2 | 12.1 ± 2.1 | 1.8 ± 0.7 |
| ML2-14 (2x IC50) | 35.7 ± 5.1 | 45.2 ± 4.8 | 16.9 ± 3.5 | 2.2 ± 0.9 |
Experimental Protocol: Phase 2
1. Flow Cytometry for Apoptosis Detection
This technique uses fluorescently labeled Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis, and propidium iodide (PI) to identify cells with compromised membranes (late apoptotic or necrotic cells).[3][4]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
ML2-14 stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with ML2-14 at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry, acquiring data for at least 10,000 events per sample.
-
Gate the cell populations to quantify the percentage of live, early apoptotic, late apoptotic/necrotic, and necrotic cells.
-
Phase 3: Target Engagement and Signaling Pathway Analysis
This phase focuses on confirming that ML2-14 interacts with its intended GPCR target and elucidating its effects on the downstream signaling cascade.
Table 3: Effect of ML2-14 on Downstream Signaling Proteins
| Treatment | p-ERK / Total ERK (Relative Densitometry) | p-Akt / Total Akt (Relative Densitometry) | Cleaved Caspase-3 / Total Caspase-3 (Relative Densitometry) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.08 |
| ML2-14 (IC50, 6 hours) | 0.45 ± 0.09 | 0.52 ± 0.11 | 2.8 ± 0.21 |
| ML2-14 (IC50, 24 hours) | 0.21 ± 0.07 | 0.33 ± 0.09 | 4.5 ± 0.35 |
Experimental Protocol: Phase 3
1. Western Blotting for Signaling Protein Expression
This technique is used to detect and quantify changes in the expression and phosphorylation status of key proteins in the GPCR signaling pathway.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
ML2-14 stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, total ERK, p-Akt, total Akt, cleaved Caspase-3, total Caspase-3, and a loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed cells and treat with ML2-14 at its IC50 concentration for various time points (e.g., 6 and 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Perform densitometric analysis to quantify the relative changes in protein expression and phosphorylation.
-
Visualizations
Hypothetical GPCR Signaling Pathway Inhibited by ML2-14
References
- 1. researchgate.net [researchgate.net]
- 2. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Application Notes and Protocols for Studying BET Protein Function with ML 2-14
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ML 2-14, a potent PROTAC (Proteolysis Targeting Chimera), for the targeted degradation of Bromodomain and Extra-Terminal (BET) proteins, primarily BRD4, to investigate their roles in various biological processes, particularly in oncology.
Introduction to BET Proteins and this compound
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription.[1][2][3] They recognize and bind to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene promoters and enhancers.[2][3] Dysregulation of BET protein function is implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease.[2][4][5]
This compound is a chemical tool designed to induce the degradation of BET proteins. It is a heterobifunctional molecule consisting of a ligand that binds to BET proteins (a derivative of the well-known BET inhibitor JQ1) and another ligand that recruits an E3 ubiquitin ligase.[6] This proximity induces the ubiquitination and subsequent proteasomal degradation of the target BET protein. By depleting the cellular pool of a specific BET protein, this compound allows for the detailed investigation of its function.
Mechanism of Action of this compound
This compound functions as a PROTAC to hijack the cell's natural protein disposal system to eliminate target BET proteins. The JQ1-like component of this compound binds to the bromodomain of a BET protein, while the other end of the molecule binds to an E3 ubiquitin ligase. This brings the E3 ligase into close proximity with the BET protein, leading to its polyubiquitination and marking it for degradation by the 26S proteasome. This degradation is an efficient and catalytic process, as a single molecule of this compound can induce the degradation of multiple BET protein molecules.
Caption: Mechanism of this compound-induced BET protein degradation.
Quantitative Data
The following table summarizes the reported degradation potency of this compound against BRD4 in a human breast cancer cell line.
| Compound | Target Protein | Cell Line | DC50 (long isoform) | DC50 (short isoform) | Citation |
| This compound | BRD4 | 231MFP | 36 nM | 14 nM | [7] |
DC50 is the concentration of the compound required to induce 50% degradation of the target protein.
Applications in Research
The targeted degradation of BET proteins by this compound offers a powerful approach to study their function in various contexts:
-
Cancer Biology : Investigate the role of BRD4 in driving oncogenic transcription programs, such as those regulated by MYC.[1][4] By degrading BRD4, researchers can assess the impact on cancer cell proliferation, survival, and tumorigenesis.
-
Inflammation : Study the involvement of BET proteins in the regulation of inflammatory gene expression.[8] this compound can be used to determine the specific contribution of BRD4 to inflammatory signaling pathways.
-
Drug Development : this compound serves as a tool for validating BET proteins as therapeutic targets. The phenotypic effects of BRD4 degradation can provide insights into the potential efficacy and on-target liabilities of BET-targeting therapeutics.
Experimental Protocols
Here are detailed protocols for key experiments using this compound to study BET protein function.
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for treating cultured cells with this compound.
Materials:
-
Cell line of interest (e.g., 231MFP breast cancer cells)
-
Complete cell culture medium
-
This compound (resuspended in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell culture plates/flasks
Procedure:
-
Seed cells at an appropriate density in cell culture plates or flasks and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, harvest the cells for downstream analysis (e.g., Western blotting, RT-qPCR, or cell viability assay).
Protocol 2: Western Blotting for BRD4 Degradation
This protocol is used to confirm the degradation of the target protein, BRD4, following treatment with this compound.
Materials:
-
Cell lysates from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4 and a loading control like anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells treated with this compound and vehicle control using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Protocol 3: Cell Viability Assay
This protocol measures the effect of BRD4 degradation on cell proliferation and viability.
Materials:
-
Cells treated with this compound as in Protocol 1 (typically in a 96-well plate)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Procedure:
-
Treat cells with a range of concentrations of this compound in a 96-well plate for a specified duration (e.g., 72 hours).
-
At the end of the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow
BRD4 is a key regulator of the expression of the oncogene MYC. By recruiting transcriptional machinery to the MYC promoter and enhancers, BRD4 drives its expression, which in turn promotes cell cycle progression and proliferation. Degradation of BRD4 with this compound leads to the downregulation of MYC and its target genes, resulting in anti-proliferative effects.
Caption: BRD4-MYC signaling pathway and the inhibitory effect of this compound.
The following diagram outlines a typical experimental workflow for studying BET protein function using this compound.
Caption: Experimental workflow for studying BET protein function using this compound.
References
- 1. BET inhibitor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting BET Bromodomains in Cancer | Annual Reviews [annualreviews.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET protein function is required for inflammation: Brd2 genetic disruption and BET inhibitor JQ1 impair mouse macrophage inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring ML2-14 Activity in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML277 (also referred to as ML2-14 in some contexts) is a potent and selective activator of the voltage-gated potassium channel KCNQ1 (Kv7.1).[1][2] KCNQ1 is critical for cardiac repolarization, and its dysfunction is associated with cardiac arrhythmias such as Long QT syndrome.[3][4][5] These application notes provide detailed protocols for two common in vitro assays to measure the activity of ML277 and other KCNQ1 activators: the Thallium Flux Assay and the Whole-Cell Patch Clamp electrophysiology assay.
Mechanism of Action and Signaling Pathway
ML277 enhances KCNQ1 channel function, and its effects are particularly pronounced on the activated-open (AO) state of the channel.[6] The KCNQ1 channel is composed of four alpha subunits that form the pore.[7][8] Its activity is often modulated by accessory beta subunits from the KCNE family, such as KCNE1, which significantly alters the channel's gating kinetics.[7][8] In cardiac myocytes, the KCNQ1/KCNE1 complex forms the slow delayed rectifier potassium current (IKs), which is crucial for the repolarization phase of the cardiac action potential.[8]
The signaling pathway involves the opening of the KCNQ1 channel upon membrane depolarization, leading to an efflux of potassium ions (K+). This outward current contributes to the repolarization of the cell membrane, bringing it back to its resting potential. ML277 potentiates this process by increasing the probability of the channel being in an open state.
Caption: KCNQ1 signaling pathway in cardiac myocytes.
Quantitative Data for ML2-14 (ML277)
The following table summarizes the reported potency of ML277 on KCNQ1 and its selectivity over other ion channels.
| Parameter | Channel | Value | Assay Type | Reference |
| EC50 | KCNQ1 | 260 nM | Automated Electrophysiology | [1][2] |
| EC50 | KCNQ2 | > 30 µM | Automated Electrophysiology | [9] |
| EC50 | KCNQ4 | > 30 µM | Automated Electrophysiology | [9] |
| IC50 | hERG | > 30 µM | Automated Electrophysiology | [9] |
Experimental Workflow for KCNQ1 Activator Screening
A typical workflow for identifying and characterizing KCNQ1 activators like ML277 involves a primary high-throughput screen followed by more detailed electrophysiological characterization.
Caption: A typical experimental workflow for screening KCNQ1 activators.
Experimental Protocols
Thallium Flux Assay for KCNQ1 Activity
This assay provides a high-throughput method to screen for KCNQ1 activators by measuring the influx of thallium (Tl+), a surrogate for K+, through the channel using a Tl+-sensitive fluorescent dye.
Materials:
-
CHO or HEK293 cells stably expressing KCNQ1
-
Poly-D-Lysine coated 96-well or 384-well black-walled, clear-bottom plates
-
FluxOR™ Thallium Detection Kit (or similar)
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.3)
-
Stimulus Buffer containing Thallium Sulfate (e.g., 1.30 mM K2SO4 and 9.80 mM Tl2SO4)
-
ML277 or other test compounds
-
Fluorescence plate reader with kinetic read capabilities (e.g., FDSS, FLIPR)
Protocol:
-
Cell Plating: Seed the KCNQ1-expressing cells into the multi-well plates at a density that will result in an 80-90% confluent monolayer on the day of the assay.[10] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions (e.g., FluxOR™ loading buffer).
-
Remove the cell culture medium from the wells.
-
Add the dye-loading solution to each well (e.g., 20 µL for a 384-well plate).[11]
-
Incubate for 60-90 minutes at room temperature, protected from light.[10][11]
-
-
Compound Addition:
-
During the dye incubation, prepare serial dilutions of ML277 or other test compounds in the assay buffer.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Add the compound solutions to the wells and incubate for a predetermined time (e.g., 20-30 minutes) at room temperature.[12][13]
-
-
Thallium Flux Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for approximately 10 seconds.[10]
-
Using the instrument's integrated pipettor, add the Thallium-containing stimulus buffer to each well.
-
Immediately begin kinetic fluorescence measurements (e.g., every 1-2 seconds for 1-3 minutes).[11]
-
-
Data Analysis:
-
The rate of fluorescence increase is proportional to the Tl+ influx and thus KCNQ1 channel activity.
-
Calculate the initial rate of fluorescence change or the peak response.
-
Plot the response against the compound concentration to determine the EC50 value.
-
Whole-Cell Patch Clamp Electrophysiology
This technique provides a detailed characterization of the effect of ML277 on KCNQ1 channel currents with high fidelity.
Materials:
-
CHO or HEK293 cells expressing KCNQ1 (and KCNE1 if desired)
-
Patch clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette pulling
-
Extracellular (Bath) Solution: 144 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 0.5 mM MgCl2, 10 mM Glucose, 5 mM HEPES; pH adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution: 80 mM Potassium Acetate, 30 mM KCl, 40 mM HEPES, 3 mM MgCl2, 3 mM EGTA, 1 mM CaCl2; pH adjusted to 7.4 with KOH.[14]
-
ML277 stock solution and perfusion system.
Protocol:
-
Cell Preparation: Plate cells on glass coverslips at a low density suitable for patch-clamping.
-
Pipette Preparation: Pull glass pipettes to a resistance of 4-8 MΩ when filled with the intracellular solution.
-
Establishing Whole-Cell Configuration:
-
Mount a coverslip in the recording chamber and perfuse with the extracellular solution.
-
Approach a single cell with the patch pipette and apply slight positive pressure.
-
Upon contacting the cell, release the pressure and apply gentle suction to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Voltage-Clamp Recordings:
-
Compound Application:
-
After obtaining a stable baseline recording, perfuse the bath with the extracellular solution containing the desired concentration of ML277.
-
Allow sufficient time for the compound to take effect (typically a few minutes).
-
Repeat the voltage-step protocol to record currents in the presence of ML277.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after compound application.
-
Analyze changes in channel kinetics, such as the rate of activation and deactivation.
-
Construct a dose-response curve by applying multiple concentrations of ML277 and measuring the potentiation of the current to calculate the EC50.
-
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Identification of a novel, small molecule activator of KCNQ1 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanistic understanding of KCNQ1 activating polyunsaturated fatty acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic understanding of KCNQ1 activating polyunsaturated fatty acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological activation of normal and arrhythmia-associated mutant KCNQ1 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural mechanisms for the activation of human cardiac KCNQ1 channel by electro-mechanical coupling enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medlineplus.gov [medlineplus.gov]
- 8. KCNQ1 - Wikipedia [en.wikipedia.org]
- 9. Table 4, Effects of ML277 on activation of KCNQ2, KCNQ4 and inhibition of hERG channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 14. Inhibition of KCNQ1-4 potassium channels expressed in mammalian cells via M1 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting BRD4 Degradation with MLN2-14
Welcome to the technical support center for MLN2-14, a potent and selective BRD4 degrader. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is MLN2-14 and how does it work?
MLN2-14 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4. It functions by simultaneously binding to BRD4 and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome.
Q2: Which E3 ligase does MLN2-14 recruit?
MLN2-14 recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Therefore, the cellular machinery for VHL-mediated ubiquitination is essential for its activity.
Q3: What are the expected outcomes of successful MLN2-14 treatment?
Successful treatment with MLN2-14 should result in a significant reduction in BRD4 protein levels, which can be observed by Western blot. Downstream effects may include cell cycle arrest and apoptosis in sensitive cell lines, consistent with the known functions of BRD4 in transcriptional regulation.
Q4: How can I confirm that the observed loss of BRD4 is due to proteasomal degradation?
To confirm that BRD4 reduction is mediated by the proteasome, you can co-treat cells with MLN2-14 and a proteasome inhibitor, such as MG132 or bortezomib. If MLN2-14's effect is proteasome-dependent, the proteasome inhibitor should "rescue" BRD4 from degradation, leading to BRD4 levels comparable to the vehicle-treated control.
Troubleshooting Guide: Lack of BRD4 Degradation
One of the most common issues encountered is the lack of observable BRD4 degradation after treatment with MLN2-14. This guide provides a systematic approach to identify and resolve the potential causes.
Initial Checks
Before proceeding to more complex troubleshooting, please verify the following:
-
Compound Integrity: Ensure that MLN2-14 has been stored correctly and that the stock solution is not degraded.
-
Cell Line Viability: Confirm that the cells are healthy and viable before and during the experiment.
-
Reagent Quality: Check the quality and expiration dates of all reagents, including cell culture media, antibodies, and buffers.
Troubleshooting Flowchart
If the initial checks do not resolve the issue, follow this logical workflow to diagnose the problem.
Caption: A logical workflow for troubleshooting the lack of BRD4 degradation.
Detailed Troubleshooting Steps
1. Suboptimal MLN2-14 Concentration and the "Hook Effect"
The concentration of a PROTAC is critical. Too low of a concentration may not effectively induce the formation of the ternary complex, while excessively high concentrations can lead to the "hook effect".[1] This phenomenon occurs when MLN2-14 forms binary complexes with either BRD4 or the E3 ligase separately, which are non-productive for degradation.[1]
-
Recommended Action: Perform a dose-response experiment with a wide range of MLN2-14 concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for BRD4 degradation.[1][2]
Table 1: Example Dose-Response Experiment Parameters
| Parameter | Recommended Range |
| MLN2-14 Conc. | 0.1, 1, 10, 100, 1000, 10000 nM |
| Incubation Time | 18-24 hours |
| Cell Seeding Density | 70-80% confluency |
| Analysis Method | Western Blot |
2. Poor Cell Permeability
PROTACs are relatively large molecules and may have poor cell permeability, preventing them from reaching their intracellular targets.[1]
-
Recommended Action: If you suspect poor permeability, consider using a different cell line or consult the literature for permeability data on similar compounds. While direct measurement of intracellular compound concentration via mass spectrometry is the gold standard, it may not be readily available.
3. Insufficient Target or E3 Ligase Expression
The degradation efficiency of MLN2-14 is dependent on the expression levels of both its target, BRD4, and the E3 ligase it recruits, VHL.
-
Recommended Action: Confirm the expression of both BRD4 and VHL in your cell line of interest using Western blot or qPCR. If the expression of either protein is low, consider using a different cell line with higher expression levels.
4. Inefficient Ternary Complex Formation
Even if MLN2-14 binds to BRD4 and VHL individually, it may not efficiently bring them together to form a stable ternary complex, which is essential for ubiquitination.
-
Recommended Action: To verify ternary complex formation, you can perform a co-immunoprecipitation (Co-IP) experiment.
5. Issues with the Ubiquitin-Proteasome System (UPS)
The degradation of BRD4 by MLN2-14 is dependent on a functional ubiquitin-proteasome system.
-
Recommended Action: To confirm that the UPS is active in your experimental system, include a positive control. A potent proteasome inhibitor like MG132 should block the degradation of BRD4. Additionally, using an inhibitor of the Nedd8-activating enzyme (NAE), such as MLN4924 (Pevonedistat), can confirm the involvement of Cullin-RING E3 ligases, a class to which VHL belongs.[3]
Table 2: Recommended Controls for a BRD4 Degradation Experiment
| Control Type | Reagent & Concentration | Expected Outcome |
| Vehicle Control | DMSO (same vol. as MLN2-14) | Baseline BRD4 levels. |
| Positive Control (UPS) | MG132 (10 µM) | Increased levels of ubiquitinated proteins; should rescue MLN2-14-induced degradation. |
| E3 Ligase Control | MLN4924 (1 µM) | Should rescue MLN2-14-induced degradation by inhibiting Cullin-RING ligase activity.[3] |
| Negative Control | Inactive MLN2-14 analog | No BRD4 degradation. |
Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
This protocol describes the steps to assess BRD4 protein levels following treatment with MLN2-14.
Materials:
-
Cells of interest
-
MLN2-14
-
DMSO (vehicle)
-
Proteasome inhibitor (e.g., MG132)
-
NAE inhibitor (e.g., MLN4924)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD4
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of MLN2-14, vehicle, and controls for the desired time (e.g., 18-24 hours). For rescue experiments, pre-treat with MG132 or MLN4924 for 1-2 hours before adding MLN2-14.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Probe for a loading control to ensure equal protein loading.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the formation of the BRD4-MLN2-14-VHL ternary complex.
Materials:
-
Cells treated with MLN2-14 or vehicle
-
Non-denaturing lysis buffer
-
Protein A/G agarose beads
-
Primary antibody against BRD4 or VHL
-
SDS-PAGE sample buffer
Procedure:
-
Cell Lysis: Lyse treated cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against BRD4 or VHL overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the protein complexes by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against BRD4 and VHL. The presence of both proteins in the immunoprecipitate indicates the formation of a ternary complex.
Signaling Pathway and Mechanism of Action
Caption: Mechanism of MLN2-14 induced BRD4 degradation.
References
- 1. Discovery of Monovalent Direct Degraders of BRD4 That Act Via the Recruitment of DCAF11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An updated patent review of BRD4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ML 2-14 PROTAC Experiments and the Hook Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing the ML 2-14 PROTAC, with a specific focus on understanding and mitigating the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of this compound PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in experiments with PROTACs, including this compound, where an increase in the concentration of the PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein, BRD4.[1] This results in a bell-shaped dose-response curve, which can be misleading if not properly characterized.[1][2]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high concentrations of the PROTAC.[1] For this compound to effectively degrade BRD4, it must form a productive ternary complex with both BRD4 and the E3 ligase.[1] However, at excessive concentrations, this compound is more likely to form binary complexes (either this compound-BRD4 or this compound-E3 ligase), which are unable to bring the target protein and the E3 ligase together for ubiquitination and subsequent degradation.[1]
Q3: What are the practical consequences of the hook effect in my experiments with this compound?
A3: The primary consequence of the hook effect is the potential for misinterpretation of your experimental results. A potent PROTAC like this compound might be incorrectly assessed as inactive or less potent if tested at concentrations that are too high, falling on the downward slope of the bell-shaped curve. This can lead to inaccurate determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Q4: What is the target of this compound PROTAC and which E3 ligase does it recruit?
A4: this compound is a PROTAC that targets the Bromodomain-containing protein 4 (BRD4) for degradation.[3][4][5][6][7] It consists of the BRD4 inhibitor JQ1 as the target-binding ligand and recruits the E3 ubiquitin ligase RNF114.[4][5][7][8]
Troubleshooting Guide
Problem: My dose-response curve for this compound shows a bell shape, with decreased BRD4 degradation at higher concentrations.
-
Likely Cause: You are observing the hook effect.
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a broader and more granular range of this compound concentrations. It is crucial to test concentrations well above and below the initially observed peak of degradation.
-
Determine the Optimal Concentration: From your detailed dose-response curve, identify the optimal concentration that achieves the maximum degradation of BRD4 (Dmax). For subsequent experiments, use concentrations at or below this optimal level.
-
Verify Ternary Complex Formation: If the hook effect is persistent or degradation is suboptimal, consider using biophysical assays such as TR-FRET, SPR, or ITC to directly measure the formation and stability of the BRD4-ML 2-14-RNF114 ternary complex at various concentrations.[1]
-
Check E3 Ligase Expression: Ensure that the cell line used in your experiments expresses sufficient levels of the RNF114 E3 ligase. Low levels of the E3 ligase can exacerbate the hook effect.
-
Optimize Incubation Time: Perform a time-course experiment at the optimal this compound concentration to determine the ideal incubation time for maximal BRD4 degradation.
-
Quantitative Data Summary
The following table provides a hypothetical example of dose-response data for this compound exhibiting a hook effect, alongside known efficacy data for this PROTAC.
| This compound Concentration (nM) | % BRD4 Degradation (Hypothetical) | Notes |
| 0.1 | 10 | Low degradation at very low concentrations. |
| 1 | 40 | Increasing degradation with concentration. |
| 10 | 85 | Approaching maximal degradation. |
| 30 | 95 (Dmax) | Optimal concentration for maximal degradation. |
| 100 | 70 | Onset of the hook effect. |
| 300 | 45 | Significant reduction in degradation due to the hook effect.[3] |
| 1000 | 20 | Formation of unproductive binary complexes dominates. |
Known this compound Efficacy Data:
| Target Protein Isoform | Cell Line | DC50 |
| BRD4 (long isoform) | 231MFP breast cancer cells | 36 nM[3][5][7][9][10] |
| BRD4 (short isoform) | 231MFP breast cancer cells | 14 nM[3][5][7][9][10] |
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound for BRD4 Degradation via Western Blotting
This protocol outlines the steps to determine the optimal concentration of this compound for BRD4 degradation and to identify the hook effect.
Materials:
-
This compound PROTAC
-
Cell line expressing BRD4 and RNF114 (e.g., 231MFP)
-
Cell culture medium and supplements
-
Multi-well plates (e.g., 12-well or 24-well)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4 and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate your cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
PROTAC Dilution: Prepare a series of dilutions of this compound in cell culture medium. A wide concentration range is recommended to observe the full dose-response curve, including the hook effect (e.g., 0.1 nM to 10 µM). Prepare a vehicle-only control using DMSO.
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for BRD4 and the loading control. Normalize the BRD4 signal to the loading control and then to the vehicle-treated control to determine the percentage of BRD4 degradation for each this compound concentration. Plot the percentage of degradation against the this compound concentration to visualize the dose-response curve and identify the hook effect.
Visualizations
Caption: Mechanism of the PROTAC Hook Effect.
Caption: Simplified BRD4 Signaling Pathway.
Caption: Troubleshooting Workflow for the Hook Effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
potential off-target effects of ML 2-14 PROTAC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the ML 2-14 PROTAC.
Frequently Asked Questions (FAQs)
Q1: What is the composition and mechanism of action of this compound PROTAC?
A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family protein BRD4.[1][2][3][4] It is a heterobifunctional molecule composed of:
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A ligand for the target protein: JQ1, a known inhibitor of the BET bromodomains.[1][2][4][5]
-
A ligand for an E3 ubiquitin ligase: EN219, which recruits the RNF114 E3 ubiquitin ligase.[4][5]
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A linker: A C4 alkyl linker connects the JQ1 and EN219 moieties.[2][4][6]
This compound functions by forming a ternary complex between BRD4 and the RNF114 E3 ligase. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome.[1][5]
Q2: What are the primary on-target effects of this compound?
A2: The primary on-target effect of this compound is the degradation of BRD4.[1][2] Quantitative proteomics studies have demonstrated its effectiveness in degrading both the long and short isoforms of BRD4 in a dose-dependent manner.[1][2]
Q3: Are there any known off-target effects of this compound?
A3: Yes, studies have identified both degradation and stabilization off-target effects. TMT-based quantitative proteomic profiling has shown that this compound also induces the degradation of BRD3, another member of the BET family, but not BRD2.[1][7] Additionally, this compound treatment leads to the stabilization of known RNF114 substrates, such as the tumor suppressor CDKN1A (p21) and CTGF.[1]
Q4: Why does this compound cause the stabilization of some proteins?
A4: The stabilization of proteins like p21 is likely due to the this compound PROTAC occupying the substrate recognition domain of the RNF114 E3 ligase. By binding to RNF114, this compound may prevent the ligase from binding to and ubiquitinating its natural substrates, leading to their accumulation.[8]
Troubleshooting Guide
Issue 1: My target protein (BRD4) is not degrading after treatment with this compound.
-
Potential Cause 1: Proteasome Inhibition. The degradation of ubiquitinated proteins is dependent on the proteasome. If other compounds in your experiment are inhibiting the proteasome, BRD4 degradation will be blocked.
-
Troubleshooting Step: Ensure that no proteasome inhibitors (e.g., bortezomib, MG132) are present in your experimental conditions. You can use a proteasome inhibitor as a negative control to confirm that the degradation is proteasome-dependent.[1]
-
-
Potential Cause 2: E1 Ubiquitin-Activating Enzyme Inhibition. The ubiquitination cascade is initiated by the E1 enzyme. Inhibition of this enzyme will prevent the ubiquitination and subsequent degradation of BRD4.
-
Troubleshooting Step: Verify that no E1 inhibitors (e.g., TAK-243) are included in your experiment.[1]
-
-
Potential Cause 3: High Concentration of this compound (Hook Effect). At very high concentrations, PROTACs can form binary complexes with the target protein and the E3 ligase separately, which are not productive for degradation. This phenomenon is known as the "hook effect."
-
Troubleshooting Step: Perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal concentration for degradation and to check for the hook effect.
-
-
Potential Cause 4: Cell Line Specificity. The expression levels of BRD4 and RNF114 can vary between cell lines, which may affect the efficiency of this compound-mediated degradation.
-
Troubleshooting Step: Confirm the expression of BRD4 and RNF114 in your cell line of choice by western blot or other proteomic methods.
-
Issue 2: I am observing unexpected changes in the levels of other proteins.
-
Potential Cause 1: Off-Target Degradation. this compound is known to degrade BRD3.
-
Troubleshooting Step: If the observed change is in BRD3 levels, this is a known off-target effect. If other proteins are being degraded, you may need to perform a global proteomics experiment to identify them.
-
-
Potential Cause 2: Off-Target Stabilization. this compound can stabilize known substrates of RNF114, such as p21 and CTGF.
-
Troubleshooting Step: If you observe an increase in p21 or CTGF, this is a known off-target effect. For other stabilized proteins, it is possible they are also substrates of RNF114.
-
-
Potential Cause 3: Downstream Signaling Effects. The degradation of BRD4, a key transcriptional regulator, can lead to widespread changes in gene expression and protein levels downstream.
Quantitative Data Summary
The following table summarizes the quantitative proteomics data for the on-target and known off-target effects of this compound in 231MFP cells.
| Protein | Gene Name | Effect | Quantitative Measurement | Cell Line |
| Bromodomain-containing protein 4 (long isoform) | BRD4 | On-target Degradation | DC50 = 36 nM | 231MFP |
| Bromodomain-containing protein 4 (short isoform) | BRD4 | On-target Degradation | DC50 = 14 nM | 231MFP |
| Bromodomain-containing protein 3 | BRD3 | Off-target Degradation | Selective degradation observed | 231MFP |
| Bromodomain-containing protein 2 | BRD2 | No Effect | Not degraded | 231MFP |
| Cyclin-dependent kinase inhibitor 1A | CDKN1A (p21) | Off-target Stabilization | Stabilization observed | 231MFP |
| Connective tissue growth factor | CTGF | Off-target Stabilization | Stabilization observed | 231MFP |
Experimental Protocols
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a general workflow for identifying off-target effects of this compound using quantitative mass spectrometry (TMT-based).
-
Cell Culture and Treatment:
-
Culture 231MFP cells to approximately 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 100 nM) for a specified time (e.g., 8 hours).[1]
-
Include a vehicle control (DMSO) and a negative control (e.g., a compound that does not induce degradation).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).
-
-
Isobaric Labeling (TMT):
-
Label the peptide samples from different treatment conditions with TMT reagents according to the manufacturer's instructions.
-
Combine the labeled samples.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides using a high-performance liquid chromatography (HPLC) system.
-
Analyze the peptides using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as Proteome Discoverer or MaxQuant to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the this compound-treated samples compared to the controls. Proteins with a >2-fold change and a p-value <0.05 are typically considered significant hits.[1]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a general workflow for assessing the engagement of this compound with its target (BRD4) and potential off-targets in intact cells.
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound at various concentrations or a vehicle control for a defined period.
-
-
Heat Treatment:
-
Harvest and wash the cells.
-
Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein (and potential off-targets) in the soluble fraction using methods such as Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Generate melting curves by plotting the amount of soluble protein as a function of temperature.
-
A shift in the melting curve in the presence of this compound indicates target engagement.
-
Visualizations
References
- 1. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Dose-Response Curves for ML 2-14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ML 2-14, a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the BRD4 protein. This guide is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a chemical tool known as a PROTAC. It is a heterobifunctional molecule composed of a ligand that binds to the BRD4 protein, a linker, and a ligand for an E3 ubiquitin ligase. Specifically, this compound recruits the RNF114 E3 ligase.[1] By bringing BRD4 and the E3 ligase into close proximity, this compound facilitates the ubiquitination of BRD4, marking it for degradation by the cell's natural protein disposal system, the proteasome.[2][3][4]
Q2: What is a typical dose-response curve for a PROTAC like this compound, and how is it different from a traditional inhibitor?
A2: Unlike traditional inhibitors that typically show a sigmoidal dose-response curve where the effect plateaus at higher concentrations, PROTACs like this compound often exhibit a bell-shaped or "hook effect" curve.[5][6][7][8][9] This means that as the concentration of this compound increases, BRD4 degradation increases up to an optimal concentration, after which higher concentrations lead to a decrease in degradation. This is because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes with either BRD4 or the E3 ligase, rather than the productive ternary complex required for degradation.[5][8]
Q3: What are the key parameters to look for in an this compound dose-response curve?
A3: The two most important parameters for evaluating the efficacy of a PROTAC from a dose-response curve are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[5][8][10][11]
-
Dmax: The maximum percentage of protein degradation that is achieved at the optimal PROTAC concentration.[5][8][10]
Q4: Why is it important to include controls in my this compound experiment?
A4: Including proper controls is critical to ensure that the observed degradation of BRD4 is a direct result of the intended PROTAC mechanism. Essential controls include:
-
Vehicle Control (e.g., DMSO): To establish the baseline level of the target protein.
-
Proteasome Inhibitor (e.g., MG-132, Bortezomib): Co-treatment with a proteasome inhibitor should "rescue" the degradation of BRD4, confirming that the degradation is proteasome-dependent.[12]
-
Neddylation Inhibitor (e.g., MLN4924): This inhibits the activity of Cullin-RING E3 ligases and can also be used to confirm the involvement of the ubiquitin-proteasome system.[12]
-
Inactive Control: An ideal negative control is a structurally similar molecule that is deficient in binding to either the E3 ligase or the target protein. This helps to rule out off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| No BRD4 degradation observed at any concentration. | 1. Inactive Compound: The this compound compound may have degraded. 2. Low E3 Ligase Expression: The target cells may have low endogenous levels of the RNF114 E3 ligase. 3. Incorrect Concentration Range: The tested concentrations may be too low to induce degradation. | 1. Verify Compound Integrity: Use a freshly prepared stock of this compound. 2. Check E3 Ligase Expression: Confirm the expression of RNF114 in your cell line via Western blot or qPCR. 3. Broaden Concentration Range: Test a wider range of concentrations, from picomolar to high micromolar. |
| The dose-response curve is bell-shaped (the "Hook Effect"). | Formation of Unproductive Binary Complexes: At high concentrations, this compound is forming separate complexes with BRD4 and the E3 ligase, preventing the formation of the productive ternary complex.[5][8] | Focus on the Left Side of the Curve: The optimal concentration range for your experiments is at or near the peak of the curve (Dmax). Use lower concentrations for subsequent experiments. This is an expected behavior for many PROTACs. |
| High variability between replicate experiments. | 1. Inconsistent Cell Health or Density: Variations in cell confluency or passage number can affect the efficiency of the ubiquitin-proteasome system. 2. Compound Instability: this compound may be unstable in the cell culture medium over the course of the experiment. | 1. Standardize Cell Culture: Use cells within a consistent passage number range and ensure similar seeding densities for all experiments. 2. Assess Compound Stability: If degradation is only seen at early time points, consider the stability of this compound in your specific media. |
| BRD4 degradation is observed, but it is not rescued by a proteasome inhibitor. | Non-Proteasomal Degradation or Off-Target Effects: The reduction in BRD4 levels may be due to a mechanism other than proteasomal degradation, or this compound may be causing cellular toxicity leading to protein loss. | 1. Confirm Proteasome Inhibitor Activity: Ensure that the proteasome inhibitor is active at the concentration used. 2. Assess Cell Viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment to rule out toxicity-induced protein loss. |
Quantitative Data
| PROTAC | Target E3 Ligase | Cell Line | DC50 | Dmax | Reference |
| MZ1 | VHL | HeLa | ~24 nM | >90% | |
| MZ1 | 22Rv1 (Prostate Cancer) | ~1.3 nM | >95% | ||
| dBET1 | CRBN | MOLM13 (AML) | ~1.8 nM | >95% | |
| dBET1 | RS4;11 (ALL) | ~0.8 nM | >95% |
Note: These values are for comparative purposes only and may not be directly representative of this compound's performance.
Experimental Protocols
Protocol for Generating a Dose-Response Curve for this compound via Western Blot
This protocol outlines the steps to determine the DC50 and Dmax of this compound for BRD4 degradation.
1. Cell Culture and Seeding:
-
Select a human cancer cell line known to express BRD4 (e.g., HeLa, MDA-MB-231, THP-1).
-
Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM).
-
Include a vehicle-only control (DMSO).
-
For control wells, pre-treat cells with a proteasome inhibitor (e.g., 1 µM MG-132) for 1-2 hours before adding this compound.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound and controls.
-
Incubate the cells for a predetermined time (a 16-24 hour incubation is a common starting point).[7]
3. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for the Western blot.
4. Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) to normalize for protein loading.[5]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.[5]
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BRD4 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of BRD4 remaining relative to the vehicle control.
-
Plot the percentage of BRD4 remaining versus the log of the this compound concentration.
-
Fit the data to a non-linear regression model to determine the DC50 and Dmax values.
Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound and its effect on BRD4-mediated transcription.
Experimental Workflow
Caption: Workflow for determining the dose-response curve of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing UBA5 Inhibitor Cell Permeability for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UBA5 inhibitors, focusing on challenges related to cell permeability in in vitro assays.
Troubleshooting Guide
Low or variable efficacy of a UBA5 inhibitor in cell-based assays can often be attributed to poor cell permeability. This guide provides a structured approach to identifying and resolving these issues.
Problem: UBA5 inhibitor shows potent activity in biochemical assays but weak or no activity in cell-based assays.
Possible Cause 1: Low Passive Diffusion Across the Cell Membrane
-
Is the compound highly polar or large? Molecules with a high polar surface area (PSA > 140 Ų) or a molecular weight > 500 Da often exhibit poor passive diffusion.
-
Does the compound have multiple hydrogen bond donors/acceptors? A high number of hydrogen bond donors (>5) and acceptors (>10) can hinder membrane permeability.
Troubleshooting Steps:
-
Chemical Modification: If medicinal chemistry support is available, consider synthesizing analogs with reduced polarity, for example, by masking polar functional groups with lipophilic moieties.
-
Formulation Optimization: Ensure the compound is fully solubilized in the assay medium. Poor solubility can be mistaken for low permeability. Consider using a small percentage of a co-solvent like DMSO (typically ≤ 0.5%) to improve solubility.[1]
-
Use of Permeabilizing Agents: For mechanistic studies where maintaining membrane integrity is not critical, a brief pre-treatment with a low concentration of a permeabilizing agent can be employed.
| Agent | Concentration | Incubation Time | Notes |
| Digitonin | 10-50 µg/mL | 5-15 min | Selectively permeabilizes the plasma membrane by complexing with cholesterol. |
| Triton X-100 | 0.01-0.1% | 1-5 min | A non-ionic detergent that can create pores in the membrane. Use with caution as it can disrupt organellar membranes.[2][3][4] |
| Saponin | 0.01-0.05% | 10-30 min | Forms pores in the plasma membrane.[4] |
Caution: The use of permeabilizing agents can lead to off-target effects and should be carefully controlled and validated.
Possible Cause 2: Active Efflux by Membrane Transporters
Many cell lines, particularly cancer cell lines, overexpress efflux pumps like P-glycoprotein (P-gp) that can actively transport small molecules out of the cell, reducing their intracellular concentration.[5]
Troubleshooting Steps:
-
Co-incubation with Efflux Pump Inhibitors: Perform experiments in the presence of known efflux pump inhibitors to see if the potency of the UBA5 inhibitor is restored.
| Efflux Pump Inhibitor | Target | Working Concentration |
| Verapamil | P-gp (ABCB1) | 1-20 µM |
| MK-571 | MRP1 (ABCC1) | 10-50 µM |
| Ko143 | BCRP (ABCG2) | 0.1-1 µM |
-
Use of Different Cell Lines: Compare the activity of your inhibitor in cell lines with varying expression levels of common efflux pumps.
Possible Cause 3: Instability of the Compound in Assay Conditions
The compound may be chemically unstable or subject to metabolic degradation in the cell culture medium or intracellularly.
Troubleshooting Steps:
-
Assess Compound Stability: Incubate the UBA5 inhibitor in the complete cell culture medium (with and without cells) for the duration of the experiment. At various time points, measure the concentration of the intact compound by LC-MS/MS.
-
Modify Assay Protocol: If instability is observed, consider reducing the incubation time of the experiment if feasible.
Frequently Asked Questions (FAQs)
Q1: What is UBA5 and the ufmylation pathway?
A1: UBA5 (Ubiquitin-like modifier-activating enzyme 5) is the E1 activating enzyme for the Ubiquitin-fold modifier 1 (UFM1). It initiates the ufmylation cascade, a post-translational modification system. UBA5 activates UFM1 in an ATP-dependent manner, which is then transferred to the E2 conjugating enzyme (UFC1) and subsequently to target proteins by the E3 ligase (UFL1).[6][7] This pathway is crucial for cellular processes like the endoplasmic reticulum (ER) stress response and has been implicated in diseases such as cancer and neurodegenerative disorders.[8][9]
Q2: How can I measure the cell permeability of my UBA5 inhibitor?
A2: Several in vitro methods can be used to assess cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a high-throughput method for predicting passive permeability.
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier with tight junctions that mimics the intestinal epithelium. It can assess both passive diffusion and active transport.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement within the cell. An increase in the thermal stability of UBA5 in the presence of the inhibitor indicates that the compound has entered the cell and is binding to its target.[7]
-
Western Blot Analysis of Ufmylation: A functional readout of permeability and target engagement can be obtained by measuring the levels of UFM1-conjugated proteins (e.g., RPL26) or the auto-ufmylation of UBA5 and UFC1 via Western blot after treating cells with the inhibitor. A reduction in ufmylation indicates the compound has entered the cell and inhibited UBA5.[7]
Q3: My UBA5 inhibitor has poor aqueous solubility. How can this affect my in vitro assays?
A3: Poor aqueous solubility can lead to several issues. The compound may precipitate in the aqueous assay medium, leading to an inaccurate assessment of its potency. It can also lead to the formation of aggregates that can cause non-specific effects. Improving solubility through the use of co-solvents like DMSO or formulation with cyclodextrins is recommended. However, the concentration of co-solvents should be kept low to avoid cellular toxicity.[1]
Q4: Are there any known selective inhibitors of UBA5?
A4: Yes, researchers have identified and characterized several selective UBA5 inhibitors. For example, compounds have been developed from high-throughput screens that demonstrate potent and selective noncovalent inhibition of UBA5.[7] Additionally, some studies have identified inhibitors from libraries of blood-brain barrier-permeable compounds.[8][10] These published inhibitors can serve as useful tool compounds for studying the ufmylation pathway.
Experimental Protocols
Protocol 1: General Cell Permeabilization using Digitonin
-
Culture cells to the desired confluency in a multi-well plate.
-
Prepare a fresh stock solution of Digitonin in DMSO and dilute it to the final working concentration (e.g., 20 µg/mL) in serum-free medium or PBS immediately before use.
-
Wash the cells once with warm PBS.
-
Add the Digitonin solution to the cells and incubate for 10 minutes at 37°C.
-
Remove the Digitonin solution and wash the cells twice with warm PBS.
-
Immediately add the medium containing your UBA5 inhibitor and proceed with your experiment.
Protocol 2: Caco-2 Permeability Assay
-
Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
On the day of the experiment, wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the UBA5 inhibitor solution to the apical (A) or basolateral (B) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber (B or A, respectively).
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration of the compound.
Visualizations
Caption: The Ufmylation signaling cascade and the point of inhibition by a UBA5 inhibitor.
Caption: A logical workflow for troubleshooting poor cell permeability of UBA5 inhibitors.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. biologia.i-learn.unito.it [biologia.i-learn.unito.it]
- 3. protocols.io [protocols.io]
- 4. 微生物分析支持 – 疑难解答 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Inhibition of UBA5 Expression and Induction of Autophagy in Breast Cancer Cells by Usenamine A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing ML 2-14 Instability in Long-Term Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for potential instability issues encountered with ML 2-14 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the BRD4 protein.[1][2] It functions by linking BRD4 to the E3 ubiquitin ligase RNF114, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.[3] This degradation is dependent on the activity of the ubiquitin-activating enzyme E1 and can be reversed by proteasome inhibitors like bortezomib.[1][3]
Q2: I'm observing a decrease in this compound efficacy in my long-term experiment. What are the potential causes?
A decrease in efficacy over time can be attributed to several factors:
-
Compound Instability: this compound, like many small molecules, may degrade in aqueous cell culture media over extended periods.[4] Factors such as temperature, pH, and interaction with media components can contribute to its degradation.[5][6]
-
Metabolic Degradation: Cells may metabolize this compound, reducing its active concentration.[4][7]
-
Stock Solution Issues: Improper storage or handling of this compound stock solutions, such as multiple freeze-thaw cycles or the use of non-anhydrous DMSO, can lead to compound degradation before it is even added to the experiment.[8][9]
Q3: How should I prepare and store this compound to ensure maximum stability?
Proper handling and storage are critical for maintaining the integrity of this compound:
-
Stock Solutions: Prepare high-concentration stock solutions in anhydrous dimethyl sulfoxide (DMSO).[8][9] Store these stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[1][9] It is recommended to use the stock solution within one month when stored at -20°C and within six months when stored at -80°C.[1]
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in your cell culture medium. Avoid storing diluted this compound in aqueous media for extended periods before use.[9]
Q4: I see precipitation in my cell culture medium after adding this compound. What should I do?
Precipitation can be a sign of poor aqueous solubility or compound degradation. Here are some troubleshooting steps:
-
Pre-warm Media: Add the this compound stock solution to pre-warmed (37°C) cell culture media while gently vortexing to aid dissolution.[8]
-
Lower Final Concentration: The concentration of this compound may be too high for the aqueous environment. Try reducing the final concentration.
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your culture media is kept low (ideally below 0.5%) to avoid solvent-induced toxicity.[8] However, a slight increase might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.
-
Media Components: High concentrations of serum in the media can sometimes cause small molecules to precipitate. If your cell line allows, consider reducing the serum concentration.[8][9]
Troubleshooting Guide
If you suspect this compound instability is affecting your long-term experiments, use this guide to identify and address the issue.
Problem 1: Inconsistent or Diminished BRD4 Degradation Over Time
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Replenish Media: For experiments lasting longer than 24 hours, it is advisable to replenish the medium with fresh this compound to maintain a stable concentration.[9]
-
Monitor Media pH: Check the pH of your culture medium regularly, as pH shifts can affect compound stability.[5] The optimal range is typically 7.2-7.4. Consider using a medium with a more robust buffering system like HEPES.[9]
-
Assess Stability: Perform a stability study to determine the half-life of this compound in your specific experimental conditions (see Experimental Protocols section).
-
Problem 2: High Variability Between Experimental Replicates
-
Possible Cause: Inconsistent preparation of this compound working solutions or issues with stock solution integrity.
-
Troubleshooting Steps:
-
Use Fresh Aliquots: Always use a fresh aliquot of the -80°C stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles.[9]
-
Ensure Proper Mixing: When preparing working dilutions, ensure the this compound is thoroughly mixed with the medium.
-
Use Anhydrous DMSO: DMSO is hygroscopic and can absorb water, which can reduce the stability of the dissolved compound.[8] Use fresh, anhydrous DMSO for preparing stock solutions.
-
Data Presentation
Table 1: Factors Affecting Small Molecule Stability in Cell Culture
| Factor | Potential Impact on this compound Stability | Mitigation Strategies |
| Temperature | Increased temperature can accelerate degradation.[5] | Store stock solutions at -80°C. Maintain consistent incubator temperatures during experiments. |
| pH | Deviations from optimal pH (7.2-7.4) can lead to hydrolysis or other degradation pathways.[5][9] | Regularly monitor media pH. Use buffered media (e.g., with HEPES). |
| Media Components | Serum proteins can bind to or metabolize the compound.[8][9] | Reduce serum concentration if possible. Consider serum-free media for short-term treatments. |
| Light Exposure | Some compounds are light-sensitive. | Protect stock solutions and treated cells from direct light. |
| Oxygen | Oxidative degradation can occur. | Maintain a controlled atmosphere in the incubator. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
HPLC or LC-MS/MS system
-
Appropriate solvents for mobile phase and sample preparation
Methodology:
-
Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.
-
Distribute the solution into multiple sterile tubes, one for each time point.
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube and immediately store it at -80°C to halt any further degradation.[8]
-
Once all time points are collected, prepare the samples for analysis according to your HPLC or LC-MS/MS protocol. This may involve protein precipitation and extraction steps.
-
Analyze the concentration of intact this compound in each sample.
-
Plot the concentration of this compound versus time to determine its stability profile and calculate its half-life in the medium.[9]
Visualizations
Caption: Mechanism of action for this compound mediated BRD4 degradation.
Caption: A logical workflow for troubleshooting this compound instability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Factors affecting stability of drugs | PPTX [slideshare.net]
- 6. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Control Experiments for ML 2-14 PROTAC Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ML 2-14, a PROTAC designed to degrade the BRD4 protein. The information is tailored for scientists and drug development professionals to ensure the successful execution and interpretation of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the BRD4 (Bromodomain-containing protein 4) protein.[1][2][3][4][5] It is a heterobifunctional molecule composed of three key parts: a ligand that binds to the target protein (BRD4), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2][3][5]
-
Target Ligand: JQ-1, a known inhibitor of the BET (Bromodomain and Extra-Terminal domain) family of proteins, including BRD4.[1][4][5]
-
E3 Ligase Ligand: EN219, which engages the RNF114 E3 ubiquitin ligase.[1][2][4]
-
Linker: A C4 alkyl linker that connects JQ-1 and EN219.[1][2][3][5]
Q2: What are the essential negative controls for my this compound experiments?
A2: To ensure that the observed degradation of BRD4 is a direct result of the intended PROTAC mechanism, it is crucial to include appropriate negative controls. The two primary types of inactive controls for PROTACs are:
-
E3 Ligase Binding-Deficient Control: This control is a molecule structurally similar to this compound but is modified to prevent it from binding to the E3 ligase. This is the most direct way to demonstrate that the degradation is dependent on E3 ligase recruitment.
-
Target Protein Binding-Deficient Control: This control is altered so that it no longer binds to BRD4. This helps to rule out off-target effects that might be caused by the warhead itself, independent of degradation.
Ideally, both types of controls should be used to build a robust case for your PROTAC's mechanism of action.
Q3: How can I confirm that this compound-induced BRD4 degradation is proteasome-dependent?
A3: To confirm that the degradation of BRD4 is mediated by the proteasome, you can pre-treat your cells with a proteasome inhibitor before adding this compound. A commonly used proteasome inhibitor is MG-132. If this compound's degradation of BRD4 is proteasome-dependent, pre-treatment with MG-132 should "rescue" the protein from degradation, meaning BRD4 levels will remain stable.[6][7]
Q4: How do I verify that the degradation is dependent on the neddylation pathway?
A4: The activity of Cullin-RING E3 ligases, a major family of E3 ligases, is dependent on a post-translational modification called neddylation. To confirm the involvement of this pathway, you can use a NEDD8-activating enzyme (NAE) inhibitor, such as MLN4924 (Pevonedistat).[7][8] Pre-treatment with MLN4924 should block the activity of the E3 ligase and thus prevent the degradation of BRD4 by this compound.[7][8]
Troubleshooting Guide
Problem: My this compound is not causing BRD4 degradation.
| Possible Cause | Recommended Action |
| Poor Cell Permeability | PROTACs are relatively large molecules and may have difficulty crossing the cell membrane. Consider optimizing the linker to improve physicochemical properties. |
| Inefficient Ternary Complex Formation | The formation of a stable ternary complex (BRD4-PROTAC-E3 ligase) is essential for degradation.[9] Use biophysical assays like TR-FRET or co-immunoprecipitation to confirm complex formation.[6] |
| Low E3 Ligase Expression | The target cells may not express sufficient levels of the RNF114 E3 ligase. Confirm E3 ligase expression using Western blot or qPCR. |
| PROTAC Integrity/Activity | Confirm the proper storage and handling of the PROTAC. Perform a dose-response experiment to ensure you are using an effective concentration. |
Problem: I'm observing a "hook effect" with this compound.
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[10][11] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[10]
| Solution | Description |
| Perform a Wide Dose-Response Curve | Test a broad range of this compound concentrations to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[10][11] |
| Use Lower Concentrations | Operate within the optimal degradation window for your experiments, which is typically in the nanomolar to low micromolar range.[10] |
Quantitative Data for this compound
The following table summarizes the degradation potency of this compound in 231MFP breast cancer cells.
| Target Protein Isoform | DC50 (nM) | Cell Line |
| BRD4 (long isoform) | 36 | 231MFP |
| BRD4 (short isoform) | 14 | 231MFP |
DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.[4]
Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
This protocol describes how to assess the degradation of BRD4 protein following treatment with this compound.
Materials:
-
Cells expressing BRD4 (e.g., 231MFP)
-
This compound PROTAC
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG-132)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a concentration range of this compound and the appropriate controls (vehicle, negative control PROTAC) for a set period (e.g., 24 hours). For proteasome inhibition control, pre-treat cells with MG-132 for 1-2 hours before adding this compound.[6]
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel for separation by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to BRD4 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Probe for a loading control protein (e.g., GAPDH, β-actin) on the same membrane or a parallel blot.
-
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the BRD4 protein band intensity to the loading control for each sample.
Protocol 2: Ubiquitination Assay
This protocol is to confirm that this compound induces the ubiquitination of BRD4.
Materials:
-
Cells treated with this compound and MG-132 as described above.
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619).
-
Anti-BRD4 antibody for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Anti-ubiquitin antibody for Western blotting.
Procedure:
-
Cell Lysis: Lyse cells treated with this compound and MG-132 in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Immunoprecipitate BRD4 from the cell lysates using an anti-BRD4 antibody and protein A/G beads.
-
Western Blot: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot and probe with an anti-ubiquitin antibody. An increase in high-molecular-weight ubiquitinated BRD4 species in the this compound-treated sample compared to the control indicates successful ubiquitination.
Protocol 3: Cell Viability Assay
This protocol is for determining the effect of this compound-induced BRD4 degradation on cell proliferation and viability.
Materials:
-
Cells of interest.
-
This compound PROTAC.
-
96-well plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT).
-
Plate reader.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at an appropriate density. The next day, treat the cells with a serial dilution of this compound for a desired period (e.g., 72 hours).
-
Cell Viability Measurement: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition and Analysis: Measure the luminescence or absorbance using a plate reader. Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the cell viability against the log of the degrader concentration to calculate the IC50 value.
Visualizations
Caption: Mechanism of action for the this compound PROTAC.
Caption: General experimental workflow for evaluating this compound PROTAC activity.
Caption: Troubleshooting workflow for lack of PROTAC-induced degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound | BIOZOL [biozol.de]
- 4. researchgate.net [researchgate.net]
- 5. ML-2 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. benchchem.com [benchchem.com]
- 7. Optical Control of Small Molecule–Induced Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
why is my ML 2-14 not working: a troubleshooting guide
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive resource for troubleshooting experiments involving ML 2-14, a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the BRD4 protein. If you are encountering issues with this compound's efficacy in your experiments, this technical support center offers frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify and resolve the problem.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule known as a PROTAC. It is designed to selectively target the BRD4 (Bromodomain-containing protein 4) for degradation. It functions by simultaneously binding to BRD4 and an E3 ubiquitin ligase, RNF114. This proximity induces the ubiquitination of BRD4, marking it for degradation by the cell's proteasome machinery. This targeted degradation approach differs from traditional inhibitors that only block the protein's function.
Q2: What are the most common reasons for this compound not showing any BRD4 degradation?
There are several potential reasons why you might not be observing BRD4 degradation with this compound. These can be broadly categorized as issues with the compound, the experimental setup, or the biological system.
-
Compound Integrity: Ensure your this compound stock is properly stored and has not degraded.
-
Suboptimal Concentration: Using a concentration that is too low will not be effective, while a concentration that is too high can lead to the "hook effect" (see FAQ 3).
-
Incorrect Treatment Time: The kinetics of degradation are crucial. A time point that is too early or too late may miss the window of maximal degradation.
-
Cell Line Suitability: The expression levels of both BRD4 and the E3 ligase RNF114 are critical for this compound's function. Low expression of either can limit degradation.
-
Compromised Ubiquitin-Proteasome System (UPS): The cellular machinery responsible for protein degradation must be functional.
Q3: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation. This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-BRD4 or PROTAC-RNF114) rather than the productive ternary complex (BRD4-PROTAC-RNF114) required for ubiquitination. To avoid this, it is essential to perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal concentration for BRD4 degradation.
Q4: What are the appropriate controls to include in my this compound experiment?
Proper controls are critical for interpreting your results. Key controls include:
-
Vehicle Control (e.g., DMSO): To assess the baseline levels of BRD4 in your cells.
-
Negative Control Compound: A compound structurally similar to this compound that does not induce degradation. For this compound, the E3 ligase ligand EN219 alone can be used as a negative control, as it does not affect BRD4 levels on its own.[1]
-
Proteasome Inhibitor (e.g., Bortezomib or MG132): To confirm that the observed degradation is proteasome-dependent. Pre-treatment with a proteasome inhibitor should rescue BRD4 from degradation by this compound.[1]
-
E1 Activating Enzyme Inhibitor (e.g., TAK-243): To confirm that the degradation is dependent on the ubiquitin-activating enzyme. This inhibitor should also reverse the degradation effect.
Troubleshooting Guide
If you are not observing the expected BRD4 degradation, follow this step-by-step troubleshooting guide.
Problem 1: No BRD4 Degradation Observed
| Possible Cause | Troubleshooting Step | Rationale |
| Compound Inactivity | 1. Verify the storage conditions of your this compound stock. 2. Prepare fresh dilutions from a new stock if possible. | PROTACs can be sensitive to storage conditions and freeze-thaw cycles. |
| Suboptimal Concentration | Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 10 µM). | This will help identify the optimal concentration for degradation and reveal a potential "hook effect". |
| Inappropriate Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at the optimal concentration. | Maximal degradation of BRD4 by a similar degrader has been observed after 8 hours.[2][3] |
| Low E3 Ligase (RNF114) Expression | 1. Check the expression level of RNF114 in your chosen cell line via Western blot or qPCR. 2. Select a cell line with known high RNF114 expression if necessary. | This compound relies on RNF114 to mediate BRD4 degradation. Low levels of RNF114 will limit its efficacy. |
| Low BRD4 Expression | Confirm the expression of BRD4 in your cell line. | The target protein must be present at a detectable level. |
| Impaired Ubiquitin-Proteasome System (UPS) | Pre-treat cells with a proteasome inhibitor (e.g., 1 µM Bortezomib for 30 minutes) before adding this compound.[1] | If this compound is functional, the proteasome inhibitor should block BRD4 degradation, confirming a functional UPS is required. |
Problem 2: Incomplete or Weak BRD4 Degradation
| Possible Cause | Troubleshooting Step | Rationale |
| High BRD4 Synthesis Rate | Try a shorter treatment time to minimize the impact of new protein synthesis. | The cell may be producing new BRD4, counteracting the degradation effect. |
| Poor Cell Permeability | While this compound has shown efficacy in cell-based assays, permeability can be a factor in some cell lines. Consider using alternative delivery methods if available. | PROTACs are relatively large molecules and may have variable cell permeability. |
| Suboptimal Ternary Complex Formation | This is an intrinsic property of the PROTAC and the specific target and E3 ligase pair. If other troubleshooting steps fail, consider a different BRD4 degrader. | The efficiency of forming a stable BRD4-ML 2-14-RNF114 complex is critical for degradation. |
Data Presentation
The following table summarizes the reported degradation data for this compound in different cell lines.
| Cell Line | Target Protein | DC50 | Dmax | Treatment Time | Reference |
| 231MFP (Breast Cancer) | BRD4 (long isoform) | 36 nM | Not Reported | 8 hours | [1][4] |
| 231MFP (Breast Cancer) | BRD4 (short isoform) | 14 nM | Not Reported | 8 hours | [1][4] |
| HAP1 (Wild-Type) | BRD4 | Degradation observed | Not Reported | 16 hours | [1] |
| HAP1 (RNF114 KO) | BRD4 | Degradation attenuated | Not Reported | 16 hours | [1] |
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound-induced BRD4 Degradation by Western Blot
This protocol outlines the steps to determine the optimal concentration of this compound for BRD4 degradation.
-
Cell Seeding: Seed your cells of interest (e.g., 231MFP) in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A suggested concentration range is 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Also, prepare a vehicle control (e.g., DMSO).
-
Cell Treatment: The following day, aspirate the old medium and treat the cells with the different concentrations of this compound and the vehicle control. Incubate for a fixed time, for example, 8 hours.[1]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin, or Vinculin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities for BRD4 and the loading control. Normalize the BRD4 signal to the loading control and plot the percentage of BRD4 remaining relative to the vehicle control against the log of the this compound concentration to determine the DC50.
Mandatory Visualization
Below are diagrams illustrating key concepts related to this compound function and troubleshooting.
Caption: Mechanism of action for this compound-induced BRD4 degradation.
Caption: A logical workflow for troubleshooting the absence of BRD4 degradation.
References
Validation & Comparative
Validating ML2-14-Mediated BRD4 Degradation: A Comparative Guide to Proteasome Inhibitor-Based Assays
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation has opened new avenues for therapeutic intervention, with the Bromodomain and Extra-Terminal (BET) protein BRD4 emerging as a high-value target in oncology and inflammation research. ML2-14, a covalent Proteolysis Targeting Chimera (PROTAC), represents a novel approach to downregulate BRD4 levels. A critical step in the validation of any new degrader is to unequivocally demonstrate that the reduction in the target protein is a direct consequence of proteasomal degradation. This guide provides a comparative overview of the use of proteasome inhibitors to validate ML2-14-mediated BRD4 degradation, supported by experimental data and detailed protocols for key assays.
The Principle of Proteasome-Dependent Degradation Validation
PROTACs, including ML2-14, are bifunctional molecules that induce the formation of a ternary complex between a target protein (BRD4) and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome. To confirm this mechanism, cells are co-treated with the BRD4 degrader and a proteasome inhibitor. If the degradation of BRD4 is indeed proteasome-dependent, the inhibitor will block this process, leading to a "rescue" of BRD4 protein levels. This is typically observed as a significant reduction in the degrader's potency (increase in DC50) and a decrease in its maximal degradation effect (Dmax).
Mechanism of PROTAC-mediated degradation and its validation.
Comparative Analysis of Proteasome and Upstream Inhibitors
Several inhibitors can be employed to validate the ubiquitin-proteasome system's involvement in BRD4 degradation. The choice of inhibitor and its working concentration are crucial for obtaining reliable and specific results.
| Inhibitor | Mechanism of Action | Typical Working Concentration | Key Considerations |
| MG132 | Reversible peptide aldehyde inhibitor of the 26S proteasome. | 1-10 µM | Widely used and effective, but can exhibit off-target effects at higher concentrations or with prolonged treatment.[1] |
| Carfilzomib | Irreversible epoxyketone inhibitor of the 26S proteasome. | 10-100 nM | Offers potent and sustained proteasome inhibition.[1] |
| Bortezomib | Reversible boronic acid-based inhibitor of the 26S proteasome. | 10-100 nM | A clinically approved proteasome inhibitor. |
| MLN4924 (Pevonedistat) | Nedd8-activating enzyme (NAE) inhibitor. | 0.1-1 µM | Acts upstream of the proteasome by inhibiting the neddylation of Cullin-RING E3 ligases, which is required for their activity. This provides an alternative way to confirm the involvement of this class of E3 ligases.[1] |
Performance Comparison of BRD4 Degraders
| Degrader | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | VHL | HeLa | ~10 | >90% | [2] |
| dBET6 | CRBN | HEK293T | ~21 | >90% | |
| ARV-825 | CRBN | Burkitt's Lymphoma | <10 | >90% | [3] |
| PLX-3618 | DCAF11 | MV-4-11 | ~15 | >90% | [4] |
| ML2-14 | RNF114 | Mino | ~14-36 | Not specified | [5] |
Note: DC50 and Dmax values can vary depending on the cell line, treatment time, and assay conditions.
Experimental Protocols
Robust and reproducible experimental design is crucial for validating the mechanism of action of a novel degrader like ML2-14. Below are detailed protocols for the most common assays used for this purpose.
General workflow for validating proteasome-dependent degradation.
Protocol 1: Western Blotting for BRD4 Degradation and Rescue
Western blotting is a widely used technique to visualize and semi-quantify protein levels.
1. Cell Culture and Treatment:
-
Seed a relevant cell line (e.g., a cancer cell line known to be sensitive to BRD4 inhibition) in 6-well plates and allow them to adhere overnight.
-
Pre-treat the "rescue" wells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Treat the cells with a dose-response of ML2-14 or other BRD4 degraders for a predetermined time course (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or α-tubulin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 signal to the loading control.
-
Plot the normalized BRD4 levels against the degrader concentration to determine the DC50 and Dmax values with and without the proteasome inhibitor.
Protocol 2: Nano-Glo® Luciferase Assay for Real-Time Degradation Monitoring
The Nano-Glo® HiBiT lytic detection system provides a quantitative and high-throughput method to measure protein levels in real-time.
1. Cell Line Generation:
-
Generate a stable cell line endogenously expressing a BRD4-HiBiT fusion protein using CRISPR/Cas9 gene editing.
2. Assay Setup:
-
Seed the engineered cells in a 96-well white-walled plate.
-
Pre-treat the "rescue" wells with a proteasome inhibitor.
-
Add serial dilutions of ML2-14 or other degraders to the wells.
3. Luminescence Measurement:
-
At various time points, add the Nano-Glo® HiBiT lytic reagent, which contains the LgBiT subunit and substrate.
-
Measure the luminescence signal using a plate reader. A decrease in luminescence corresponds to the degradation of the BRD4-HiBiT fusion protein.
4. Data Analysis:
-
Plot the luminescence signal against the degrader concentration at each time point to determine the degradation kinetics, DC50, and Dmax.
-
Compare the degradation curves in the presence and absence of the proteasome inhibitor to quantify the rescue effect.
Conclusion
Validating the proteasome-dependent mechanism of action is a cornerstone in the development of novel protein degraders like ML2-14. The co-treatment with proteasome inhibitors, analyzed by robust methods such as Western blotting and Nano-Glo® assays, provides compelling evidence for this mechanism. While direct comparative quantitative data for ML2-14's rescue by proteasome inhibitors is not yet widely published, the protocols and comparative data for other BRD4 degraders presented in this guide offer a solid framework for researchers to conduct their own validation studies. A thorough and rigorous validation process is essential to ensure the continued development of this promising class of therapeutics.
References
On-Target Activity of ML214 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical probe ML214 with alternative compounds for confirming on-target activity against the anti-apoptotic protein A1/Bfl-1 in cellular assays. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate tools for their studies.
Introduction to ML214 and its Target A1/Bfl-1
ML214 (CID 701939) is a small molecule probe developed through the NIH Molecular Libraries Program that has been identified as an inhibitor of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family protein A1, also known as Bfl-1.[1] A1/Bfl-1 is a key regulator of apoptosis, or programmed cell death, and its overexpression is implicated in the survival and therapeutic resistance of various cancers.[2] ML214 was identified in a high-throughput screen for compounds that could induce caspase activation in cells overexpressing both A1 and the pro-apoptotic protein BIM.[1] While a valuable tool for studying A1/Bfl-1 biology, it is important to note that ML214 contains a reactive functional group, suggesting it may not be suitable for in vivo applications but serves as a valuable in vitro tool for target validation.[1]
The signaling pathway involving A1/Bfl-1 is central to cell survival. Various pro-inflammatory and developmental signals, often transduced through pathways like PI3K and JAK/STAT, lead to the upregulation of A1/Bfl-1.[3] A1/Bfl-1 then sequesters pro-apoptotic "BH3-only" proteins such as Bim and tBid, as well as the effector protein Bak, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation, thereby inhibiting apoptosis.[4][5]
Comparison of ML214 with Alternative A1/Bfl-1 Inhibitors
While ML214 is a useful tool, several other compounds have been reported to inhibit A1/Bfl-1, though many exhibit pan-Bcl-2 family activity and lack selectivity.[1][2] The following table summarizes the properties of ML214 and some of these alternatives.
| Compound | Target(s) | Reported Potency (Ki or IC50) | Selectivity Profile | Reference |
| ML214 | A1/Bfl-1 | Low micromolar (cellular EC50) | Selective for A1/Bfl-1 dependent apoptosis | [1] |
| BH3I-1 | Pan-Bcl-2 | Ki for A1 = 4.65 µM | Inhibits Bcl-2, Bcl-xL, Mcl-1 | [1] |
| EGCG | Pan-Bcl-2 | Ki for A1 = 1.79 µM | Inhibits multiple Bcl-2 family members | [1] |
| Gambogic Acid | Pan-Bcl-2 | Low micromolar activity against A1 | Also inhibits Bcl-2, Bcl-xL, Bcl-w, Mcl-1 | [1] |
| ABT-263 (Navitoclax) | Bcl-2, Bcl-xL, Bcl-w | Ki for A1 = 0.34 µM | More potent against Bcl-2, Bcl-xL, Bcl-w | [1] |
Experimental Protocols for Confirming On-Target Activity
To rigorously confirm that a compound's cellular effects are due to its interaction with the intended target, a combination of biochemical and cellular assays is recommended. The following workflow outlines key experiments for validating the on-target activity of A1/Bfl-1 inhibitors.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells. It relies on the principle that ligand binding can stabilize a target protein against thermal denaturation.
Protocol:
-
Cell Culture and Treatment: Culture cells known to express A1/Bfl-1 to 80-90% confluency. Treat the cells with the test compound (e.g., ML214) or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting: Wash the cells with ice-cold PBS and scrape them into a suspension.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of A1/Bfl-1 by Western blotting using a specific antibody. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Co-Immunoprecipitation (Co-IP)
Co-IP can be used to demonstrate that the test compound disrupts the interaction between A1/Bfl-1 and its pro-apoptotic binding partners (e.g., Bim, Bak).
Protocol:
-
Cell Culture and Treatment: Culture cells expressing A1/Bfl-1 and its binding partners. Treat the cells with the test compound or vehicle control.
-
Cell Lysis: Lyse the cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for A1/Bfl-1 that is coupled to protein A/G beads.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads using a low-pH buffer or SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluate by Western blotting for the presence of A1/Bfl-1 and its binding partners (e.g., Bim, Bak). A decrease in the amount of co-immunoprecipitated binding partners in the compound-treated sample compared to the control indicates that the compound disrupts the interaction.
Target-Dependent Cellular Apoptosis Assay
This assay confirms that the compound's cytotoxic effect is dependent on the presence of its target, A1/Bfl-1.
Protocol:
-
Cell Lines: Use a pair of cell lines, one that is dependent on A1/Bfl-1 for survival (e.g., engineered to overexpress A1/Bfl-1) and a control cell line that is not.
-
Compound Treatment: Treat both cell lines with a dose range of the test compound.
-
Apoptosis Measurement: After a suitable incubation period (e.g., 24-48 hours), measure the extent of apoptosis using a standard method such as:
-
Caspase-Glo 3/7 Assay: Measures the activity of executioner caspases.
-
Annexin V/Propidium Iodide Staining: Detects early and late apoptotic cells by flow cytometry.
-
-
Data Analysis: Compare the dose-response curves for apoptosis induction in the two cell lines. A significantly greater induction of apoptosis in the A1/Bfl-1-dependent cell line indicates on-target activity.
Logical Framework for Comparative Analysis
The selection of an appropriate A1/Bfl-1 inhibitor for a specific research question depends on a careful evaluation of its properties. The following diagram illustrates a logical approach to this comparative analysis.
By systematically applying these experimental approaches and considering the comparative data, researchers can confidently validate the on-target activity of ML214 and other A1/Bfl-1 inhibitors in their cellular models, leading to more robust and reproducible scientific findings.
References
- 1. Discovery of Inhibitors of Anti-Apoptotic Protein A1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibitors of BCL2A1/Bfl-1 protein: Potential stock in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-apoptotic Bcl-2 family protein A1/Bfl-1 regulates neutrophil survival and homeostasis and is controlled via PI3K and JAK/STAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A1/Bfl-1 in leukocyte development and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BRD4 Degraders: The Efficacy of ML 2-14 Versus Other Leading Candidates
In the landscape of targeted protein degradation, Bromodomain-containing protein 4 (BRD4) has emerged as a high-value target for therapeutic intervention in various cancers. The development of Proteolysis Targeting Chimeras (PROTACs) has provided a powerful modality to eliminate BRD4 protein, offering a distinct advantage over traditional inhibition. This guide provides a comparative analysis of the efficacy of ML 2-14, a covalent RNF114-recruiting BRD4 degrader, against other well-characterized BRD4 degraders such as ARV-825, dBET1, MZ1, and CFT-2718.
Mechanism of Action: A Common Goal, Different Paths
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds to the protein of interest (in this case, BRD4), a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
While all the discussed degraders target BRD4, they employ different E3 ligases. This compound utilizes the E3 ligase RNF114, to which it covalently binds.[1][2][3][4][5] In contrast, ARV-825 and dBET1 recruit Cereblon (CRBN), and MZ1 recruits von Hippel-Lindau (VHL).[6][7][8] CFT-2718 also relies on CRBN for its activity.[9] This difference in E3 ligase recruitment can influence the degradation efficiency, selectivity, and potential resistance mechanisms.
The degradation of BRD4 leads to the downregulation of key oncogenes, most notably c-MYC, which plays a critical role in cell proliferation and survival.[6][10] By eliminating the BRD4 protein, these degraders can achieve a more profound and sustained inhibition of c-MYC expression compared to small molecule inhibitors.
Quantitative Comparison of In Vitro Efficacy
The efficacy of BRD4 degraders is primarily assessed by their ability to induce degradation of the target protein (quantified by DC50 and Dmax values) and their anti-proliferative effects on cancer cells (measured by IC50 values). The following tables summarize the available data for this compound and other prominent BRD4 degraders in various cancer cell lines. It is important to note that direct comparisons should be made with caution, as the data is compiled from different studies with potentially varying experimental conditions.
Table 1: Comparative Degradation Potency (DC50) of BRD4 Degraders
| Degrader | Target E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound | RNF114 | 231MFP (Breast Cancer) | 14 (short isoform), 36 (long isoform) | >90% | [2][3][11] |
| ARV-825 | CRBN | Burkitt's Lymphoma | <1 | Not Reported | [6] |
| MDA-MB-231 (Breast Cancer) | Not Reported | Not Reported | |||
| dBET1 | CRBN | MV4;11 (AML) | ~10 | Not Reported | [10] |
| MDA-MB-231 (Breast Cancer) | Not Reported | Not Reported | |||
| MZ1 | VHL | HeLa (Cervical Cancer) | ~100 | >90% | |
| MDA-MB-231 (Breast Cancer) | ~50 | Not Reported | [10] | ||
| CFT-2718 | CRBN | 293T (Kidney) | DC90 = 10 | Not Reported | [9] |
Table 2: Comparative Anti-proliferative Activity (IC50) of BRD4 Degraders
| Degrader | Cell Line | IC50 (nM) | Reference |
| This compound | 231MFP (Breast Cancer) | Not Reported | |
| ARV-825 | MDA-MB-231 (Breast Cancer) | 120 | [12] |
| MDA-MB-436 (Breast Cancer) | 450 | [12] | |
| dBET1 | MV4;11 (AML) | 140 | [7] |
| MZ1 | MDA-MB-231 (Breast Cancer) | 110 | [12] |
| MDA-MB-436 (Breast Cancer) | 240 | [12] | |
| CFT-2718 | H69 (SCLC) | 0.02 | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by BRD4 degradation and a typical experimental workflow for evaluating these compounds.
Experimental Protocols
Western Blotting for BRD4 Degradation
This protocol is used to determine the extent of BRD4 protein degradation following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., 231MFP, MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the BRD4 degrader (e.g., this compound) for a specified time (e.g., 8 or 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against BRD4 and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
5. Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 signal to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the degrader concentration to determine the DC50 and Dmax values.[13]
Cell Viability Assay
This protocol is used to assess the anti-proliferative effects of the BRD4 degraders.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the BRD4 degrader.
3. Incubation:
-
Incubate the cells for a period of 72 hours.
4. Viability Measurement:
-
Add a viability reagent such as MTT or CellTiter-Glo to each well.
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the log of the degrader concentration and fit a dose-response curve to determine the IC50 value.[14]
Conclusion
The available data indicates that this compound is a potent degrader of BRD4, particularly in breast cancer cells, with DC50 values in the low nanomolar range.[2][3][11] While a direct, comprehensive head-to-head comparison with other leading BRD4 degraders in the same experimental settings is limited in the current literature, the existing data suggests that degraders like ARV-825 and CFT-2718 also exhibit very high potency, with sub-nanomolar to low nanomolar degradation and anti-proliferative activities in various cancer cell lines.[6][9]
The choice of a particular BRD4 degrader for research or therapeutic development may depend on several factors, including the specific cancer type, the expression levels of the recruited E3 ligase, and the desired selectivity profile. The distinct mechanism of action of this compound, utilizing the E3 ligase RNF114, presents a valuable alternative to the more commonly used CRBN and VHL-recruiting degraders, potentially offering a way to overcome resistance mechanisms that may arise from alterations in the latter pathways. Further studies performing direct comparisons of these potent BRD4 degraders under standardized conditions will be crucial for a more definitive assessment of their relative efficacies.
References
- 1. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. abmole.com [abmole.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. CFT-2718 | BRD4 PROTAC | Probechem Biochemicals [probechem.com]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. BET-directed PROTACs in triple negative breast cancer cell lines MDA-MB-231 and MDA-MB-436 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
BRD4 Degraders: A Comparative Analysis of ML 2-14 and MZ1 for Preclinical Research
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is a critical step in preclinical studies. This guide provides a detailed comparison of two prominent BRD4 degraders, ML 2-14 and MZ1, to aid in the selection process for targeted protein degradation studies.
This comparison outlines the key performance differences between this compound and MZ1, supported by experimental data. It also provides detailed experimental protocols for the characterization of these BRD4 degraders.
At a Glance: this compound vs. MZ1
| Feature | This compound | MZ1 |
| E3 Ligase Recruited | RNF114 (RING finger protein 114) | VHL (von Hippel-Lindau) |
| BRD4 Warhead | JQ1 | JQ1 |
| Reported DC50 for BRD4 | 14 nM (short isoform), 36 nM (long isoform) in 231MFP cells | 8 nM in H661 cells, 23 nM in H838 cells |
| Selectivity | Degrades BRD3 and BRD4 over BRD2 | Preferential degradation of BRD4 over BRD2 and BRD3 |
Performance Data
The following tables summarize the quantitative data available for this compound and MZ1. It is important to note that the data for each degrader is derived from separate studies, and direct comparison of absolute potency should be made with caution due to differing experimental conditions.
This compound: BRD4 Degradation
| Cell Line | BRD4 Isoform | DC50 | Treatment Time | Reference |
| 231MFP (human breast cancer) | Short | 14 nM | 8 hours | [1] |
| 231MFP (human breast cancer) | Long | 36 nM | 8 hours | [1] |
MZ1: BRD4 Degradation
| Cell Line | DC50 | Treatment Time | Reference |
| H661 (human lung cancer) | 8 nM | Not Specified | |
| H838 (human lung cancer) | 23 nM | Not Specified | |
| HeLa (human cervical cancer) | ~2-20 nM (cell line dependent) | 24 hours | [2] |
MZ1: Binding Affinity (Kd)
| Protein | Kd |
| BRD2 (BD1/BD2) | 307/228 nM |
| BRD3 (BD1/BD2) | 119/115 nM |
| BRD4 (BD1/BD2) | 382/120 nM |
| VHL | 66 nM |
Mechanism of Action: A Tale of Two E3 Ligases
Both this compound and MZ1 are PROTACs (Proteolysis Targeting Chimeras) that induce the degradation of BRD4. They share the same warhead, JQ1, which binds to the bromodomains of the BET (Bromodomain and Extra-Terminal) family of proteins, including BRD4. The key difference lies in the E3 ubiquitin ligase they recruit to tag BRD4 for proteasomal degradation.
Figure 1: Mechanism of action for this compound and MZ1.
Experimental Protocols
The following are generalized protocols for key experiments to characterize and compare BRD4 degraders like this compound and MZ1.
Western Blotting for BRD4 Degradation
This protocol is a standard method to quantify the reduction in BRD4 protein levels following treatment with a degrader.
-
Cell Culture and Treatment:
-
Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with a range of concentrations of the degrader (e.g., 1 nM to 10 µM) for a specified time (e.g., 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Probe the membrane for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the BRD4 signal to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle control.
-
Determine the DC50 value by plotting the percentage of degradation against the log of the degrader concentration.
-
Proteomic Analysis for Selectivity Profiling
Mass spectrometry-based proteomics provides an unbiased, global view of protein level changes upon degrader treatment, which is crucial for assessing selectivity.
Figure 2: General workflow for proteomic analysis.
-
Sample Preparation:
-
Treat cells with the degrader and a vehicle control in biological triplicates.
-
Lyse the cells and extract total protein.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis (optional but recommended).
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and abundance.
-
-
Data Analysis:
-
Use a proteomics software suite to identify and quantify proteins from the MS/MS data.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon degrader treatment.
-
A protein is typically considered significantly degraded if its abundance decreases by a statistically significant margin (e.g., >2-fold change, p-value < 0.05).
-
The selectivity profile is determined by comparing the degradation of the target protein (BRD4) to all other identified proteins.
-
Choosing the Right Degrader
The choice between this compound and MZ1 will depend on the specific research goals and experimental context.
-
For studies focused on the role of RNF114-mediated degradation , this compound is the clear choice.
-
For researchers seeking a well-characterized VHL-based degrader with a large body of existing data and established protocols , MZ1 is a robust option.
-
When considering selectivity , proteomic data suggests this compound degrades BRD3 and BRD4, but not BRD2, while MZ1 shows preferential degradation of BRD4 over both BRD2 and BRD3.[3] The specific cellular context and expression levels of these BET family members may influence the observed selectivity.
This guide provides a foundation for understanding the key characteristics of this compound and MZ1. Researchers are encouraged to consult the primary literature for more in-depth information and to optimize experimental conditions for their specific systems.
References
Inability to Assess ML2-14: Lack of Definitive Identification and Data
A comprehensive assessment of the selectivity profile of the compound designated ML2-14 cannot be provided at this time due to the inability to definitively link this identifier to a specific chemical entity with publicly available experimental data. While a promising dataset for a potent Glycogen Synthase Kinase 3 (GSK-3) inhibitor, identified by PubChem Compound ID (CID) 5524264, was located within the National Institutes of Health (NIH) Molecular Libraries Program probe reports, a conclusive connection between "ML2-14" and this specific compound could not be established through available resources.
Initial searches for "ML2-14 selectivity profile" led to a report from the NIH detailing the inhibitory activity of CID 5524264 against a panel of kinases. This compound demonstrates high potency against GSK3α and GSK3β, with IC50 values of 0.027 µM and 0.061 µM, respectively. The report also provided selectivity data against other kinases, including Cyclin-dependent kinase 2 (CDK2)/CycA2, CDK2/CycE1, and CDK5.
Subsequent efforts were focused on confirming that CID 5524264 is indeed ML2-14. However, extensive searches failed to yield any direct evidence to substantiate this link. Without a confirmed chemical identity for ML2-14, presenting the data for CID 5524264 as an analysis of ML2-14 would be scientifically unsound and potentially misleading for researchers, scientists, and drug development professionals.
For a meaningful comparison guide to be constructed, the following information would be essential:
-
Confirmed Chemical Identity of ML2-14: A definitive link to a chemical structure, preferably with a registered identifier such as a PubChem CID or CAS number.
-
Publicly Available Selectivity Data for ML2-14: Experimental results detailing the compound's inhibitory activity against a panel of kinases.
-
Detailed Experimental Protocols: The specific methodologies used to generate the selectivity data for ML2-14 and its comparators.
In the absence of this fundamental information, it is not possible to create the requested "Publish Comparison Guides" that meet the core requirements of data presentation, experimental protocol detailing, and mandatory visualizations. Further investigation would be required to unequivocally identify ML2-14 and locate its associated selectivity profile before a comprehensive and accurate assessment can be performed.
A Head-to-Head Battle of BET Degraders: ML 2-14 vs. ARV-771
In the rapidly evolving field of targeted protein degradation, two noteworthy BET (Bromodomain and Extra-Terminal) protein degraders, ML 2-14 and ARV-771, have emerged as potent anti-cancer agents. This guide provides a comprehensive comparative analysis of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their distinct mechanisms and potential therapeutic applications.
At a Glance: Key Differences
| Feature | This compound | ARV-771 |
| Target Proteins | Pan-BET (BRD2, BRD3, BRD4) | Pan-BET (BRD2, BRD3, BRD4) |
| E3 Ligase Recruited | RNF114 | von Hippel-Lindau (VHL) |
| Warhead | JQ1 | Triazolo-diazepine acetamide |
| Reported Efficacy | Breast cancer | Castration-Resistant Prostate Cancer (CRPC), Breast Cancer, Leukemia |
Mechanism of Action: A Tale of Two E3 Ligases
Both this compound and ARV-771 are Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of BET proteins, which are critical regulators of gene transcription and are often implicated in cancer. The fundamental difference between these two molecules lies in the E3 ubiquitin ligase they hijack to tag BET proteins for proteasomal degradation.
ARV-771 recruits the von Hippel-Lindau (VHL) E3 ligase.[1] This interaction is mediated by a VHL-binding ligand incorporated into the ARV-771 molecule. By bringing VHL into close proximity with BET proteins, ARV-771 facilitates the transfer of ubiquitin molecules to the BET proteins, marking them for destruction by the proteasome.
This compound , on the other hand, utilizes the E3 ubiquitin ligase RNF114.[2][3] It incorporates a ligand that covalently binds to RNF114, thereby recruiting it to the BET proteins bound by the JQ1 warhead.[2][3] This distinct E3 ligase recruitment offers an alternative approach to BET protein degradation, which could be advantageous in cellular contexts where VHL-based degradation is less effective or when seeking to overcome potential resistance mechanisms.
Performance Data: A Quantitative Comparison
The efficacy of PROTACs is typically assessed by their ability to induce the degradation of the target protein (DC50) and to inhibit cancer cell proliferation (IC50).
Protein Degradation
| Compound | Cell Line | Target Protein | DC50 (nM) | Reference |
| This compound | 231MFP (Breast Cancer) | BRD4 (long isoform) | 36 | [2] |
| BRD4 (short isoform) | 14 | [2] | ||
| ARV-771 | 22Rv1 (Prostate Cancer) | BRD2/3/4 | < 5 | [4] |
| VCaP (Prostate Cancer) | BRD2/3/4 | < 5 | [4] | |
| LnCaP95 (Prostate Cancer) | BRD2/3/4 | < 5 | [4] | |
| MDA-MB-231 (Breast Cancer) | BRD4 | Not explicitly reported as DC50, but degradation is shown | [5] |
This compound demonstrates potent degradation of both long and short isoforms of BRD4 in the 231MFP breast cancer cell line, with DC50 values in the low nanomolar range.[2] ARV-771 shows very potent pan-BET degradation (BRD2, BRD3, and BRD4) with DC50 values below 5 nM in multiple castration-resistant prostate cancer cell lines.[4]
Anti-proliferative Activity
| Compound | Cell Line | IC50 | Reference |
| This compound | Data not broadly available | - | - |
| ARV-771 | 22Rv1 (Prostate Cancer) | < 1 nM (for c-MYC depletion) | [4] |
| VCaP (Prostate Cancer) | Not explicitly reported as IC50 for proliferation, but potent inhibition shown | [4] | |
| LnCaP95 (Prostate Cancer) | Potent inhibition shown | [4] | |
| MDA-MB-231 (Breast Cancer) | 0.12 µM ± 0.04 | [5] | |
| MDA-MB-436 (Breast Cancer) | 0.45 µM ± 0.02 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key assays used in the preclinical evaluation of BET degraders.
Western Blot for Protein Degradation
This protocol outlines the steps to assess the degradation of BET proteins following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells (e.g., 231MFP for this compound, 22Rv1 for ARV-771) in 6-well plates and allow them to adhere.
-
Treat cells with a dose range of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 8, 16, or 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 values.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of the PROTAC.
2. Assay Procedure:
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
3. Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Plot the data as a percentage of the vehicle control and determine the IC50 value using non-linear regression.
Apoptosis Assay (e.g., Caspase-Glo® 3/7)
This assay quantifies caspase-3 and -7 activities, which are key markers of apoptosis.[3]
1. Cell Treatment:
-
Seed cells in a 96-well plate and treat with the PROTAC for a specified time (e.g., 24 or 48 hours).
2. Assay Procedure:
-
Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.
-
Add the reagent to each well and mix.
-
Incubate at room temperature.
3. Data Measurement:
-
Measure the luminescent signal, which is proportional to the amount of caspase activity.
Summary and Future Directions
Both this compound and ARV-771 are potent degraders of BET proteins, but they achieve this through the recruitment of different E3 ligases, RNF114 and VHL, respectively. This distinction is significant as it offers alternative therapeutic strategies and may help overcome potential resistance mechanisms.
ARV-771 is a well-characterized pan-BET degrader with demonstrated efficacy in preclinical models of castration-resistant prostate cancer and other malignancies.[6][7] Its potent anti-proliferative and pro-apoptotic effects are well-documented.
This compound is a newer entrant that showcases the feasibility of utilizing RNF114 for targeted protein degradation. While the currently available data is more limited, its potent degradation of BRD4 in a breast cancer cell line is promising.[2]
Further head-to-head studies in a broader range of cancer cell lines are warranted to fully elucidate the comparative efficacy and potential advantages of each E3 ligase-recruiting strategy. Investigating the differential off-target effects and resistance mechanisms associated with RNF114 and VHL recruitment will also be crucial for the clinical translation of these promising BET degraders. This comparative guide serves as a foundational resource for researchers navigating the exciting and expanding landscape of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 4. pnas.org [pnas.org]
- 5. BET degrader exhibits lower antiproliferative activity than its inhibitor via EGR1 recruiting septins to promote E2F1-3 transcription in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Two Distinct Anti-Cancer Mechanisms: Proteasome Inhibition by MLN2238 (Ixazomib) and E3 Ligase Modulation via RNF114
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and a well-established target for anti-cancer therapies. This guide provides a comparative analysis of two distinct mechanisms that lead to cancer cell death by modulating the UPS. The first is the direct inhibition of the proteasome by the clinical drug MLN2238 (ixazomib) . The second involves the modulation of the E3 ubiquitin ligase RNF114 , a key regulator of specific protein substrates.
It is important to clarify that based on current scientific literature, there is no established "RNF114-dependent mechanism" for MLN2238. MLN2238's primary mechanism of action is the inhibition of the 20S proteasome. Therefore, this guide will compare the validated mechanism of MLN2238 with the distinct and alternative anti-cancer strategy of targeting RNF114, as exemplified by the natural product nimbolide. This comparison will highlight two different approaches to intervene in the protein degradation pathway for therapeutic benefit.
Section 1: Mechanism of Action and Performance Data
MLN2238 (Ixazomib): A Reversible Proteasome Inhibitor
MLN2238 is the biologically active form of the oral prodrug ixazomib citrate. It is a second-generation proteasome inhibitor that selectively and reversibly binds to the chymotrypsin-like (β5) subunit of the 20S proteasome.[1] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which in turn induces endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][3] While its primary target is the proteasome, recent evidence suggests that ixazomib can also impact upstream components of the UPS, such as the ubiquitin-conjugating enzyme E2 (UBE2K), in myeloma cells.[4][5]
Quantitative Performance Data for MLN2238 (Ixazomib)
| Parameter | Cell Line | Value | Reference |
| IC50 (β5 subunit) | Cell-free assay | 3.4 nM | [1] |
| Ki (β5 subunit) | Cell-free assay | 0.93 nM | [1] |
| IC50 (β1 subunit) | Cell-free assay | 31 nM | [1] |
| IC50 (β2 subunit) | Cell-free assay | 3500 nM | [1] |
| LD50 | A375 (lung) | 4-58 nmol/L | [6] |
| LD50 | H460 (lung) | 4-58 nmol/L | [6] |
| LD50 | HCT-116 (colon) | 4-58 nmol/L | [6] |
| LD50 | HT-29 (colon) | 4-58 nmol/L | [6] |
| IC50 | Raji (lymphoma) | 2.5 nmol/L | [7] |
| Proteasome Dissociation Half-life (t1/2) | - | ~18 minutes | [6][7] |
RNF114: An E3 Ubiquitin Ligase with Emerging Roles in Cancer
RNF114 is a RING finger E3 ubiquitin ligase that plays a crucial role in various cellular processes, including the DNA damage response and cell cycle control.[8][9] Unlike broad proteasome inhibitors, targeting a specific E3 ligase like RNF114 offers the potential for greater selectivity in modulating the degradation of a specific subset of proteins. RNF114 has been shown to mediate the ubiquitination and subsequent degradation of key proteins such as PARP1 (Poly [ADP-ribose] polymerase 1) and the tumor suppressor p21.[8][10] The natural product nimbolide has been identified as an inhibitor of RNF114, preventing it from ubiquitinating its substrates.[10][11]
Quantitative Performance Data for RNF114 Modulation by Nimbolide
| Parameter | Target/Assay | Value | Reference |
| Inhibition of RNF114 autoubiquitination | In vitro ubiquitination assay | Nimbolide (100 µM) | [12] |
| Inhibition of p21 ubiquitination by RNF114 | In vitro ubiquitination assay | Nimbolide (100 µM) | [10] |
| Blockade of PARylated-PARP1 degradation | Cellular assay | MG132 (proteasome inhibitor) | [8] |
| Induction of PARP1 trapping | Laser microirradiation assay | Nimbolide treatment | [8] |
Section 2: Signaling Pathways and Experimental Workflows
MLN2238 Signaling Pathway and Experimental Workflow
The primary mechanism of MLN2238 involves the direct inhibition of the 20S proteasome, leading to an accumulation of polyubiquitinated proteins. This triggers a cascade of downstream events, including ER stress and the unfolded protein response (UPR), culminating in apoptosis. A common experimental workflow to validate this mechanism involves treating cancer cells with MLN2238 and subsequently measuring cell viability, cell cycle progression, and the accumulation of proteasome substrates.
Caption: Signaling pathway of MLN2238-induced apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Preclinical evaluation of antitumor activity of the proteasome inhibitor MLN2238 (ixazomib) in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ixazomib inhibits myeloma cell proliferation by targeting UBE2K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. MLN2238, a proteasome inhibitor, induces caspase-dependent cell death, cell cycle arrest, and potentiates the cytotoxic activity of chemotherapy agents in rituximab-chemotherapy-sensitive or rituximab-chemotherapy-resistant B-cell lymphoma preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Harnessing the Anti-Cancer Natural Product Nimbolide for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Harnessing the anti-cancer natural product nimbolide for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Battle for BRD4 Targeting: The Inhibitor JQ1 Versus the Degrader ML-2-14
In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) protein BRD4 has emerged as a critical therapeutic target in cancer and other diseases. For years, the small molecule inhibitor JQ1 has been a cornerstone tool for researchers studying BET protein function. However, the advent of Proteolysis Targeting Chimera (PROTAC) technology has introduced a new contender: ML-2-14, a BRD4-degrading PROTAC that utilizes JQ1 as its targeting warhead. This guide provides a detailed comparison of ML-2-14 and JQ1, offering insights into their distinct mechanisms of action, performance metrics, and the experimental approaches used to evaluate them.
At its core, the comparison between ML-2-14 and JQ1 is a tale of two distinct therapeutic strategies: inhibition versus degradation. JQ1, a thieno-triazolo-1,4-diazepine, functions as a competitive inhibitor, reversibly binding to the acetyl-lysine recognition pockets of BET bromodomains (BRD2, BRD3, BRD4, and BRDT).[1] This occupancy prevents BET proteins from binding to acetylated histones and transcription factors, thereby disrupting their role as transcriptional co-activators and suppressing the expression of target genes, most notably the MYC oncogene.
In contrast, ML-2-14 operates on a fundamentally different principle. It is a heterobifunctional molecule composed of three key components: the JQ1 molecule, which serves to target BRD4; a linker (in this case, a C4 alkyl chain); and a ligand for an E3 ubiquitin ligase (EN219).[2][3] This design allows ML-2-14 to act as a bridge, bringing BRD4 into close proximity with the E3 ligase machinery. This induced proximity triggers the ubiquitination of BRD4, marking it for degradation by the proteasome. Thus, while JQ1 merely blocks BRD4 function, ML-2-14 actively eliminates the protein from the cell.
Quantitative Performance: Inhibition vs. Degradation
The efficacy of JQ1 is typically measured by its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of its target by 50%. For ML-2-14, the key metric is the half-maximal degradation concentration (DC50), representing the concentration needed to degrade 50% of the target protein.
| Compound | Metric | Target | Cell Line | Value | Reference |
| JQ1 | IC50 (BRD4(1)) | BRD4 Bromodomain 1 | Biochemical Assay | 77 nM | [2] |
| IC50 (BRD4(2)) | BRD4 Bromodomain 2 | Biochemical Assay | 33 nM | [2] | |
| IC50 (Viability) | Cell Viability | Ovarian Cancer (A2780) | 0.41 µM | [4] | |
| IC50 (Viability) | Ovarian Cancer (TOV112D) | Cell Viability | 0.75 µM | [4] | |
| IC50 (Viability) | Endometrial Cancer (HEC151) | Cell Viability | 0.28 µM | [4] | |
| ML-2-14 | DC50 (BRD4 long isoform) | BRD4 Protein Degradation | Breast Cancer (231MFP) | 36 nM | [5] |
| DC50 (BRD4 short isoform) | BRD4 Protein Degradation | Breast Cancer (231MFP) | 14 nM | [5] |
Mechanism of Action: A Visual Comparison
The distinct mechanisms of JQ1 and ML-2-14 can be visualized through the following signaling pathway diagrams.
Experimental Protocols
The evaluation of both JQ1 and ML-2-14 relies on a variety of well-established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Western Blot Analysis for BRD4 Degradation
This protocol is used to quantify the levels of BRD4 protein in cells following treatment with ML-2-14.
-
Cell Culture and Treatment: Plate cells (e.g., 231MFP breast cancer cells) in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of ML-2-14 (e.g., 1 nM to 1 µM) or a vehicle control (DMSO) for a specified duration (e.g., 8 hours). To confirm proteasome-dependent degradation, a separate group of cells can be pre-treated with a proteasome inhibitor like bortezomib before adding ML-2-14.[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for BRD4. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the percentage of BRD4 degradation relative to the vehicle control. This data is then used to calculate the DC50 value.
Cell Viability (MTT) Assay
This colorimetric assay is commonly used to assess the effect of compounds like JQ1 and ML-2-14 on cell proliferation and viability.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a range of concentrations of JQ1 or ML-2-14 for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 or EC50 value.[6][7][8]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to map the genome-wide binding sites of proteins like BRD4 and to assess how these binding patterns are affected by inhibitors such as JQ1.
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to BRD4 to pull down BRD4-bound DNA fragments.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and identify regions of BRD4 enrichment (peaks). Comparing the peak profiles of JQ1-treated and untreated cells reveals how the inhibitor alters BRD4's chromatin occupancy.[9][10][11]
Conclusion
Both JQ1 and ML-2-14 are valuable tools for targeting BRD4, but they achieve this through fundamentally different mechanisms. JQ1 acts as a classic inhibitor, offering a reversible means to block BRD4's function. ML-2-14, as a PROTAC, provides a method for the targeted elimination of the BRD4 protein. The choice between these two molecules will depend on the specific research question. For studying the immediate consequences of blocking BRD4's interaction with chromatin, JQ1 remains an excellent choice. However, for applications where the complete removal of the BRD4 protein is desired, or to overcome potential resistance mechanisms associated with inhibitor-based therapies, ML-2-14 and other BRD4 degraders represent a powerful and promising alternative. The experimental protocols outlined here provide a robust framework for the continued investigation and comparison of these and other emerging BET-targeting therapeutics.
References
- 1. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 11. encodeproject.org [encodeproject.org]
Validating Machine Learning Predictions: A Guide to Cross-Validation of ML 2-14 Results with siRNA Knockdown
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the experimental validation of machine learning predictions using small interfering RNA (siRNA) knockdown. We present a hypothetical case study involving the "ML 2-14" model to illustrate the cross-validation process, complete with detailed experimental protocols and data presentation.
Introduction: Bridging In Silico and In Vitro
This guide details a systematic approach to cross-validating the hypothetical results of an "this compound" model, designed to predict key genes in a cancer-related signaling pathway, with targeted siRNA knockdown experiments.
The this compound Model: Predicting Novel Kinase Inhibitor Targets
For the purpose of this guide, we will consider the "this compound" model, a deep learning algorithm trained on a large dataset of genomic and proteomic data to identify novel protein kinases that, when inhibited, are predicted to reduce tumor cell proliferation. The model outputs a list of candidate genes with a confidence score indicating the likelihood of their involvement in the oncogenic signaling pathway.
Experimental Validation Strategy: siRNA Knockdown Workflow
The fundamental principle of this validation is to test whether the transient silencing of the genes predicted by this compound results in the predicted phenotype—in this case, decreased cell proliferation. A typical workflow for this process is as follows:
Hypothetical this compound Results and siRNA Validation Data
The this compound model identified three high-confidence candidate genes: Gene A, Gene B, and Gene C. To validate these predictions, siRNA knockdown experiments were performed in a relevant cancer cell line. The results are summarized in the tables below.
Table 1: this compound Model Predictions
| Gene Target | This compound Confidence Score | Predicted Function |
| Gene A | 0.92 | Pro-proliferative Kinase |
| Gene B | 0.85 | Cell Cycle Regulator |
| Gene C | 0.78 | Apoptosis Inhibitor |
Table 2: siRNA Knockdown Validation Results
| Gene Target | siRNA Used | mRNA Knockdown Efficiency (qPCR) | Protein Reduction (Western Blot) | Change in Cell Proliferation |
| Gene A | siRNA-A1 | 85% | 80% | -45% |
| siRNA-A2 | 91% | 88% | -52% | |
| Gene B | siRNA-B1 | 88% | 82% | -48% |
| siRNA-B2 | 93% | 90% | -55% | |
| Gene C | siRNA-C1 | 82% | 75% | -15% |
| siRNA-C2 | 87% | 80% | -20% | |
| Scrambled Control | N/A | 0% | 0% | No significant change |
| Positive Control (e.g., PLK1) | siRNA-PLK1 | 95% | 92% | -70% |
Interpreting the Results
The experimental data strongly support the predictions of the this compound model for Gene A and Gene B, as their silencing led to a significant decrease in cell proliferation. The effect of silencing Gene C was less pronounced, suggesting it may be a weaker driver of proliferation in this specific cell line or that the ML model's confidence score accurately reflected a more modest role.
Predicted Signaling Pathway
Based on the validated roles of Gene A and Gene B, a putative signaling pathway can be proposed.
Detailed Experimental Protocols
siRNA Transfection Protocol
This protocol provides a general guideline for siRNA transfection in a 6-well plate format. Optimization for specific cell lines is recommended.[7]
Materials:
-
Cancer cell line of interest
-
siRNAs targeting Gene A, Gene B, Gene C, a positive control, and a scrambled negative control (20 µM stock)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete growth medium without antibiotics
-
RNase-free tubes and tips
Procedure:
-
Cell Seeding: The day before transfection, seed approximately 2 x 10^5 cells per well in 2 mL of antibiotic-free growth medium. Cells should be 60-80% confluent at the time of transfection.[7]
-
siRNA Preparation: In an RNase-free tube, dilute 1.5 µL of the 20 µM siRNA stock in 100 µL of serum-free medium to a final concentration of 30 pmol.
-
Transfection Reagent Preparation: In a separate tube, dilute 5 µL of the transfection reagent in 100 µL of serum-free medium. Incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the 200 µL of siRNA-lipid complexes to the cells in the 6-well plate.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Analysis: Harvest cells for mRNA analysis 24-48 hours post-transfection or for protein analysis 48-72 hours post-transfection.[7]
Quantitative Real-Time PCR (qRT-PCR) for Knockdown Validation
qRT-PCR is used to quantify the reduction in target mRNA levels following siRNA transfection.[8][9][10]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Extract total RNA from transfected cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the scrambled control.
Western Blot for Protein Reduction Analysis
Western blotting is used to confirm the reduction in the target protein levels.[6][11]
Materials:
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Primary antibodies against target proteins and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the transfected cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight. Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the percentage of protein reduction compared to the scrambled control.
Conclusion
The cross-validation of machine learning predictions with robust experimental techniques like siRNA knockdown is a critical step in modern drug discovery.[3] This integrated approach ensures that computational models are not only predictive but also biologically relevant, ultimately leading to a higher success rate in the identification of novel therapeutic targets. The framework presented in this guide provides a clear and actionable workflow for researchers seeking to bridge the gap between in silico predictions and in vitro validation.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Applications of machine learning in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugpatentwatch.com [drugpatentwatch.com]
- 4. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 5. pnas.org [pnas.org]
- 6. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 9. qiagen.com [qiagen.com]
- 10. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 11. academic.oup.com [academic.oup.com]
Unlocking New Therapeutic Avenues: A Comparative Analysis of ML2-14 and Conventional BRD4 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the advantages of ML2-14, a targeted protein degrader, over conventional inhibitors of the bromodomain-containing protein 4 (BRD4). By leveraging a novel mechanism of action, ML2-14 offers distinct benefits in potency and duration of effect, opening new possibilities for therapeutic intervention in oncology and other disease areas.
This comparison guide delves into the experimental data supporting the enhanced efficacy of ML2-14, a Proteolysis-Targeting Chimera (PROTAC), against its conventional counterpart, the small molecule inhibitor JQ1. Both molecules target BRD4, a key epigenetic reader involved in the regulation of oncogenes, but they do so through fundamentally different mechanisms. While JQ1 competitively binds to the bromodomains of BRD4 to inhibit its function, ML2-14 hijacks the cell's natural protein disposal system to induce the complete degradation of the BRD4 protein.
Mechanism of Action: Inhibition vs. Degradation
Conventional inhibitors, such as JQ1, function by occupying the active site of a target protein, thereby preventing its normal biological activity. This inhibition is often reversible and requires sustained high concentrations of the drug to maintain efficacy.
In contrast, PROTACs like ML2-14 are bifunctional molecules. One end binds to the target protein (BRD4, via a JQ1 moiety), and the other end recruits an E3 ubiquitin ligase (RNF114 in the case of ML2-14). This induced proximity results in the ubiquitination of BRD4, marking it for degradation by the proteasome. This catalytic process allows a single molecule of ML2-14 to trigger the destruction of multiple BRD4 proteins, leading to a more profound and durable downstream effect.
Safety Operating Guide
Essential Safety and Disposal Guide for ML 2-14
This document provides critical safety, handling, and disposal information for ML 2-14, a research-use Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the BRD4 protein. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper waste management.
Quantitative Data Summary
Due to the nature of this compound as a specialized research chemical, extensive quantitative disposal data is not publicly available. Disposal procedures are primarily guided by the precautionary principle for handling novel compounds with unknown long-term effects. The following table summarizes key chemical identifiers.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | BRD4 PROTAC |
| Mechanism of Action | Induces proteasomal degradation of BRD4 |
| Primary Components | E3 ligase ligand, JQ-1 (BRD4 ligand), Linker |
Proper Disposal Procedures for this compound
As a novel chemical compound with incompletely characterized toxicological properties, this compound and all associated waste must be handled as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.[1]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all contaminated solid materials, including personal protective equipment (gloves, lab coats), pipette tips, and empty vials, in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a chemically resistant material and have a secure lid to prevent leakage.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions, cell culture media from treated cells, and the first rinse of contaminated labware, in a designated, leak-proof hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Step 2: Labeling of Waste Containers
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation and the primary hazards (e.g., "Toxic," "Handle with Caution").
Step 3: Storage of Hazardous Waste
-
Store hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure that the storage area has secondary containment to control any potential spills.
Step 4: Final Disposal
-
Arrange for the disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all institutional and regulatory procedures for the final pickup and disposal of the hazardous waste.
Experimental Protocol: Assessment of BRD4 Degradation by Western Blot
This protocol outlines the methodology to quantify the degradation of the BRD4 protein in a cellular context following treatment with this compound.
1. Cell Culture and Treatment:
- Plate a suitable human cancer cell line (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
- Prepare a stock solution of this compound in DMSO.
- Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a predetermined time course (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO) for comparison.[2]
2. Cell Lysis:
- After the treatment period, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[2]
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes, vortexing occasionally.
- Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[3]
- Transfer the supernatant containing the protein to a new, pre-chilled tube.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay, according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
- Normalize the protein concentration of all samples with lysis buffer.
- Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.[2]
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[3]
5. Western Blotting:
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[3]
- Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C. A primary antibody for a loading control (e.g., GAPDH or β-actin) should also be used.
- Wash the membrane three times with TBST.
- Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
- Wash the membrane again three times with TBST.
6. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
- Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the corresponding loading control.
- Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
Visualization of this compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inducing the degradation of the BRD4 protein.
Caption: Mechanism of this compound induced degradation of BRD4 protein.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
